8-Aminoguanosine-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14N6O5 |
|---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
2,8-diamino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1 |
InChI Key |
FNXPTCITVCRFRK-KEKQIDQQSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Aminoguanosine-13C2,15N: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled purine (B94841) nucleoside, 8-Aminoguanosine-13C2,15N. It details its chemical structure, and physical properties, and delves into its biological significance, particularly its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase) and its subsequent physiological effects. This document also outlines relevant experimental protocols and visualizes key biological pathways and experimental workflows.
Core Concepts
8-Aminoguanosine (B66056) is a synthetic analog of the naturally occurring nucleoside guanosine. The isotopically labeled form, this compound, incorporates two carbon-13 atoms and one nitrogen-15 (B135050) atom at specific positions within its purine ring structure. This labeling makes it an invaluable tool for a range of biomedical research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry assays.
The primary biological activity of 8-aminoguanosine stems from its potent and selective inhibition of purine nucleoside phosphorylase (PNPase). This enzyme plays a crucial role in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine ribonucleosides and deoxyribonucleosides. By inhibiting PNPase, 8-aminoguanosine modulates the levels of various purine metabolites, leading to a cascade of downstream physiological effects.
Chemical Structure and Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 2,8-Diaminoinosine-13C2,15N | [1][2] |
| Molecular Formula | C8¹³C2H14N5¹⁵NO5 | [1][2] |
| Molecular Weight | 301.23 g/mol | [1][2] |
| Appearance | White to brown powder | [3] |
| Solubility | DMSO: 1 mg/mL (warmed) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Unlabeled CAS Number | 3868-32-4 | [1] |
Biological Activity and Signaling Pathways
The biological effects of 8-aminoguanosine are primarily mediated through its active metabolite, 8-aminoguanine (B17156).[4][5] 8-Aminoguanosine is converted to 8-aminoguanine by PNPase.[4] 8-aminoguanine is a more potent inhibitor of PNPase.[6] Inhibition of PNPase leads to an accumulation of its substrates, most notably inosine (B1671953) and guanosine, and a decrease in its products, hypoxanthine (B114508) and xanthine (B1682287).[6]
The increased levels of inosine are central to the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine.[6][7] Inosine activates adenosine (B11128) A2B receptors, which in turn stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade in the renal vasculature leads to increased medullary blood flow, ultimately enhancing renal excretory function.[7]
The biosynthesis of endogenous 8-aminoguanine is thought to arise from 8-nitroguanosine, a product of nitrosative stress.[4][9] Two pathways have been proposed for this conversion, as depicted in the signaling pathway diagram below.[4][9]
Figure 1: Biosynthesis and signaling pathway of 8-aminoguanine.
Experimental Protocols
Synthesis of this compound
A potential strategy could adapt protocols for the synthesis of 15N- and 13C-labeled guanosine.[10] This would involve the construction of the purine ring system using building blocks containing the desired isotopes. For instance, a labeled guanine (B1146940) precursor could be synthesized and then glycosylated with a protected ribose moiety to form the nucleoside. Subsequent chemical modifications at the 8-position would be required to introduce the amino group.
Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay
Objective: To determine the inhibitory activity of 8-aminoguanosine on PNPase.
Materials:
-
Recombinant human PNPase
-
Inosine (substrate)
-
Phosphate (B84403) buffer
-
8-Aminoguanosine (or its labeled counterpart) as the inhibitor
-
Xanthine oxidase
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.
-
Add varying concentrations of 8-aminoguanosine to the reaction mixture.
-
Initiate the reaction by adding PNPase.
-
The reaction proceeds as follows: Inosine is converted to hypoxanthine by PNPase. Hypoxanthine is then oxidized to uric acid by xanthine oxidase.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 293 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
Measurement of Diuretic and Natriuretic Effects in an Animal Model
Objective: To assess the in vivo diuretic and natriuretic effects of 8-aminoguanosine.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats and cannulate the femoral artery (for blood pressure monitoring), femoral vein (for drug administration), and bladder (for urine collection).
-
After a stabilization period, collect a baseline urine sample.
-
Administer 8-aminoguanosine intravenously at a specific dose.
-
Collect urine at timed intervals post-administration.
-
Measure the volume of each urine sample to determine the urine flow rate.
-
Analyze the urine samples for sodium concentration using a flame photometer or ion-selective electrode.
-
Calculate the total sodium excretion for each collection period.
-
Compare the urine flow rate and sodium excretion before and after drug administration to determine the diuretic and natriuretic effects.
The following diagram illustrates a general workflow for evaluating the in vivo effects of 8-aminoguanosine.
Figure 2: General experimental workflow for in vivo evaluation.
Applications in Research
The unique properties of this compound make it a valuable tool in several areas of research:
-
Pharmacokinetic Studies: The isotopic label allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of 8-aminoguanosine and its metabolites without the need for radioactive labeling.
-
Metabolic Flux Analysis: It can be used to trace the metabolic fate of the purine ring in various biological systems.
-
Internal Standard for Mass Spectrometry: Due to its identical chemical properties to the unlabeled compound but different mass, it serves as an ideal internal standard for accurate quantification of 8-aminoguanosine in complex biological matrices.
-
Mechanism of Action Studies: The labeled compound can be used to investigate the detailed molecular interactions with its target enzyme, PNPase.
Conclusion
This compound is a powerful research tool for investigating purine metabolism and the physiological roles of PNPase. Its well-defined chemical properties and potent biological activity, primarily mediated through its conversion to 8-aminoguanine, make it a subject of interest for drug development, particularly in the context of diuretic and natriuretic therapies. The experimental protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists working with this important molecule.
References
- 1. isotope.com [isotope.com]
- 2. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 3. Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophed.com [ophed.com]
- 7. eurisotop.com [eurisotop.com]
- 8. ahajournals.org [ahajournals.org]
- 9. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Stability Assessment of 8-Aminoguanosine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanosine is a purine (B94841) nucleoside analog that has garnered significant interest for its therapeutic potential, acting as a prodrug for the active metabolite 8-aminoguanine (B17156).[1][2][3] Understanding the metabolic fate of 8-Aminoguanosine is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of 8-Aminoguanosine, with a specific focus on the isotopically labeled variant, 8-Aminoguanosine-¹³C₂,¹⁵N. The inclusion of stable isotopes is a powerful tool in drug metabolism studies, allowing for precise quantification and differentiation from endogenous counterparts.[4][5][6] This document outlines detailed experimental protocols, data presentation, and visualization of the relevant metabolic and experimental pathways.
Metabolic Pathway of 8-Aminoguanosine
The primary metabolic pathway of 8-Aminoguanosine involves its rapid conversion to 8-aminoguanine. This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNPase).[1][7] 8-aminoguanine is the biologically active molecule responsible for the observed pharmacological effects, which include the inhibition of PNPase, leading to diuresis, natriuresis, and glucosuria.[1][8]
The metabolic conversion is a critical step in the mechanism of action of 8-Aminoguanosine, effectively making it a prodrug for 8-aminoguanine.[3] Further metabolism of 8-aminoguanine can occur, potentially leading to the formation of 8-aminoxanthine.[9]
Below is a diagram illustrating the metabolic conversion of 8-Aminoguanosine.
Assessment of Metabolic Stability: In Vitro Microsomal Assay
The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its pharmacokinetic profile. An in vitro microsomal stability assay is a standard method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, though in the case of 8-Aminoguanosine, the key enzyme is PNPase which is cytosolic. For a comprehensive assessment, both liver microsomes and S9 fractions (which contain cytosolic enzymes) should be considered.
Experimental Protocol: In Vitro Metabolic Stability of 8-Aminoguanosine-¹³C₂,¹⁵N
This protocol describes a typical in vitro metabolic stability assay using liver S9 fractions to ensure the presence of cytosolic enzymes like PNPase.
1. Materials and Reagents:
-
8-Aminoguanosine-¹³C₂,¹⁵N (Test Compound)
-
Pooled Human Liver S9 Fraction
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for quenching and protein precipitation.
-
Control compounds (e.g., a known stable compound and a known labile compound)
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 8-Aminoguanosine-¹³C₂,¹⁵N in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, for each time point, combine the phosphate buffer, liver S9 fraction, and the NADPH regeneration system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Add the 8-Aminoguanosine-¹³C₂,¹⁵N stock solution to the pre-warmed incubation mixtures to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
-
Incubation and Sampling:
-
Incubate the reaction plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 8-Aminoguanosine-¹³C₂,¹⁵N at each time point. The use of the isotopically labeled compound allows for unambiguous detection and quantification.
The following diagram outlines the experimental workflow.
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis is used to determine the rate of metabolism of 8-Aminoguanosine-¹³C₂,¹⁵N. The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical metabolic stability assay of 8-Aminoguanosine-¹³C₂,¹⁵N.
Table 1: Percentage of 8-Aminoguanosine-¹³C₂,¹⁵N Remaining Over Time
| Time (minutes) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 5 | 65.2 ± 4.1 |
| 15 | 30.8 ± 3.5 |
| 30 | 10.5 ± 2.2 |
| 60 | 2.1 ± 0.8 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t₁/₂) | 8.5 minutes |
| Intrinsic Clearance (CLᵢₙₜ) | 81.5 µL/min/mg protein |
Note: The data presented in these tables are for illustrative purposes only and are intended to demonstrate how results from a metabolic stability assay would be presented.
The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLᵢₙₜ) is then derived from the half-life and the assay conditions. These parameters are crucial for predicting the in vivo clearance of the drug.
Conclusion
The metabolic stability of 8-Aminoguanosine is a key determinant of its therapeutic efficacy, as it governs the formation of the active metabolite, 8-aminoguanine. The use of the isotopically labeled analog, 8-Aminoguanosine-¹³C₂,¹⁵N, in conjunction with LC-MS/MS analysis, provides a robust and accurate method for assessing its metabolic fate. The detailed experimental protocol and data analysis workflow presented in this guide offer a comprehensive framework for researchers and drug development professionals to evaluate the metabolic stability of this promising therapeutic candidate. The rapid metabolism observed in this illustrative example underscores the prodrug nature of 8-Aminoguanosine and highlights the importance of understanding its conversion to 8-aminoguanine for predicting its pharmacological activity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Role of 8-Aminoguanosine in Purine Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoguanosine (B66056) is a synthetic guanosine (B1672433) analog that plays a critical role as a potent modulator of the purine (B94841) salvage pathway.[1] Its primary mechanism of action involves the potent inhibition of purine nucleoside phosphorylase (PNP), a key enzyme in purine degradation.[2][3] Often acting as a prodrug, 8-aminoguanosine is rapidly converted in vivo to its more active metabolite, 8-aminoguanine, which also effectively inhibits PNP.[4][5][6] This inhibition leads to a significant shift in the purine metabolome, characterized by the accumulation of PNP substrates like inosine (B1671953) and guanosine, and a reduction in its products, such as hypoxanthine (B114508) and guanine.[4][6] This "rebalancing" of purines has profound downstream physiological consequences, including immunomodulation, anti-inflammatory effects, and significant cardiorenal impacts. These effects position 8-aminoguanosine and its derivatives as promising therapeutic agents for a range of conditions, including T-cell proliferative disorders, autoimmune diseases, hypertension, and sickle cell disease.[4][5][7] This guide provides a comprehensive overview of the biochemical role of 8-aminoguanosine, its mechanism of action, therapeutic potential, and the experimental methodologies used to study its effects.
Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)
The central role of 8-aminoguanosine in purine metabolism is defined by its function as an inhibitor of Purine Nucleoside Phosphorylase (PNP). PNP is a pivotal enzyme in the purine salvage pathway, where it catalyzes the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides.
Specifically, PNP facilitates the following reactions:
-
Inosine + Phosphate ↔ Hypoxanthine + α-D-ribose 1-phosphate
-
Guanosine + Phosphate ↔ Guanine + α-D-ribose 1-phosphate
-
Deoxyguanosine + Phosphate ↔ Guanine + α-D-deoxyribose 1-phosphate
8-aminoguanosine, and more potently its metabolite 8-aminoguanine, acts as a competitive inhibitor of PNP.[8] By binding to the active site, it prevents the enzyme from processing its natural substrates. This blockade is the primary event that triggers a cascade of metabolic and cellular changes.
References
- 1. scbt.com [scbt.com]
- 2. Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for 8-Aminoguanosine-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and quality control methodologies typically associated with a Certificate of Analysis (CoA) for 8-Aminoguanosine-13C2,15N. This stable isotope-labeled compound is a critical tool in mass spectrometry-based research, often used as an internal standard for the accurate quantification of 8-aminoguanosine (B66056) in biological samples.
Quantitative Data Summary
The following table summarizes the typical analytical data and specifications for a batch of this compound. This data is representative of the quality control testing performed to ensure the identity, purity, and isotopic enrichment of the compound.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Mass Spectrometry | Conforms to structure | Conforms | ESI-MS |
| Isotopic Enrichment | ≥99 atom % 13C, ≥99 atom % 15N | 99.6 atom % 13C, 99.8 atom % 15N | Mass Spectrometry |
| Residual Solvents | Per USP <467> | Conforms | GC-HS |
| Water Content (Karl Fischer) | ≤1.0% | 0.3% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are essential for understanding how the quality of this compound is assessed.
2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., water/DMSO). The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to 8-Aminoguanosine is compared to the total area of all peaks to calculate the purity.
2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight of the labeled compound and determine the level of isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of this compound.
-
Procedure for Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with natural isotopic abundance.[1]
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: 1H, 13C, and 15N NMR spectra are acquired for the labeled compound dissolved in a suitable deuterated solvent (e.g., DMSO-d6). The chemical shifts, coupling constants, and signal multiplicities are analyzed to confirm the expected structure. The presence of 13C and 15N labels can be confirmed by the observation of specific couplings (e.g., 1J(13C-1H), 1J(15N-1H)) and the attenuation of signals from the unlabeled positions.[2][3]
Signaling Pathways and Workflow Diagrams
3.1. Quality Control Workflow for this compound
The following diagram illustrates the typical quality control workflow for the production and release of a batch of this compound.
Caption: Quality control workflow for stable isotope-labeled compounds.
3.2. Metabolic Pathway of 8-Aminoguanosine
8-Aminoguanosine is a prodrug that is converted in vivo to the active compound, 8-aminoguanine (B17156). This metabolic conversion is a key aspect of its biological activity.[4][5]
Caption: Metabolic activation of 8-aminoguanosine.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Modulator 8-Aminoguanosine: A Technical Guide to its Discovery, Function, and Analysis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and analytical methodologies related to the endogenous purine (B94841) nucleoside, 8-aminoguanosine (B66056). Primarily targeting researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details experimental protocols for its study, and visualizes its complex biological pathways. 8-Aminoguanosine, and its active metabolite 8-aminoguanine (B17156), have emerged as significant modulators of renal and cardiovascular function, primarily through the inhibition of purine nucleoside phosphorylase (PNPase). This guide serves as a core resource for understanding and investigating this promising therapeutic target.
Introduction
The landscape of purinergic signaling has been significantly broadened by the discovery of endogenous 8-substituted purines. Among these, 8-aminoguanosine has garnered substantial interest due to its potent biological activities. Initially identified in tissues, its physiological relevance is now understood to be intrinsically linked to its metabolic conversion to 8-aminoguanine.[1][2] This active metabolite is a potent inhibitor of purine nucleoside phosphorylase (PNPase), an essential enzyme in the purine salvage pathway.[2][3][4]
The inhibition of PNPase by 8-aminoguanine leads to a significant shift in the purine metabolome, characterized by an accumulation of PNPase substrates, most notably inosine (B1671953).[4][5] This increase in endogenous inosine levels subsequently activates adenosine (B11128) A2B receptors, triggering a signaling cascade that results in pronounced physiological effects, including diuresis, natriuresis, and glucosuria.[4][6][7] These findings have positioned 8-aminoguanosine and 8-aminoguanine as potential therapeutic agents for conditions such as hypertension and renal disorders.[2]
This whitepaper will delve into the foundational research that has elucidated the role of endogenous 8-aminoguanosine. It will present key quantitative data in a structured format, provide detailed experimental protocols for its detection and functional analysis, and offer visual representations of its biosynthetic and signaling pathways to facilitate a deeper understanding of its complex biology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on 8-aminoguanosine and 8-aminoguanine.
Table 1: Pharmacological Effects of Intravenous 8-Aminoguanosine and 8-Aminoguanine in Rats (33.5 µmol/kg) [8]
| Parameter | 8-Aminoguanosine | 8-Aminoguanine |
| Urine Volume | Increased from 0.3 ± 0.1 to 0.9 ± 0.1 mL/30 min | Increased from 0.3 ± 0.1 to 1.5 ± 0.2 mL/30 min |
| Sodium Excretion | Increased from 12 ± 5 to 109 ± 21 µmol/30 min | Increased from 18 ± 8 to 216 ± 31 µmol/30 min |
| Glucose Excretion | Increased from 18 ± 3 to 159 ± 41 µg/30 min | Increased from 17 ± 3 to 298 ± 65 µg/30 min |
| Potassium Excretion | Decreased from 62 ± 7 to 39 ± 9 µmol/30 min | Decreased from 61 ± 10 to 34 ± 6 µmol/30 min |
Table 2: Biochemical Parameters of 8-Aminoguanine
| Parameter | Value | Reference |
| PNPase Inhibition (Ki) | 2.8 µmol/L | [4][9] |
| Renal Medullary Interstitial Concentration (post-IV administration) | Increased from 2 ± 1 to 1069 ± 407 ng/mL | [8] |
Table 3: Fold-Change in Renal Excretory Function Following 8-Aminoguanine Administration [6][10]
| Parameter | Approximate Fold-Change |
| Urine Volume | ~4-fold increase |
| Sodium Excretion | ~20-fold increase |
| Glucose Excretion | ~12-fold increase |
| Potassium Excretion | ~70% decrease |
Signaling and Biosynthetic Pathways
The biological activity of 8-aminoguanosine is contingent on its conversion to 8-aminoguanine and the subsequent inhibition of PNPase. The following diagrams illustrate these key pathways.
References
- 1. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis: A Method For Studying Kidney Injury and Disease - Renal Fellow Network [renalfellow.org]
- 8. 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
8-Aminoguanosine-¹³C₂,¹⁵N for In Vivo Metabolic Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the fate of molecules in vivo, providing critical insights into metabolic pathways in both healthy and diseased states. While the use of 8-Aminoguanosine-¹³C₂,¹⁵N for in vivo metabolic labeling is a novel area with limited direct published research, this guide outlines its potential application based on the well-documented pharmacology and metabolism of its unlabeled counterpart, 8-aminoguanosine, and its active metabolite, 8-aminoguanine (B17156).
8-aminoguanosine is rapidly converted in vivo to 8-aminoguanine, a potent inhibitor of the enzyme Purine (B94841) Nucleoside Phosphorylase (PNPase).[1] This inhibition strategically alters the purine salvage pathway, leading to a "rebalancing" of the purine metabolome.[2][3][4] Specifically, it increases the levels of anti-inflammatory purines like inosine (B1671953) and guanosine (B1672433) while decreasing pro-inflammatory purines such as hypoxanthine (B114508).[4] This mechanism underlies its therapeutic potential in a range of conditions, including hypertension, metabolic syndrome, and sickle cell disease.[1][2][3][5]
By using a stable isotope-labeled version such as 8-Aminoguanosine-¹³C₂,¹⁵N, researchers can precisely trace its conversion to 8-aminoguanine and quantify its impact on the flux of downstream purine metabolites. This would enable a deeper understanding of its mechanism of action, target engagement, and overall effect on purine metabolism in various preclinical models. This guide provides a framework for designing and executing such studies, including potential experimental protocols, key signaling pathways, and expected quantitative outcomes based on studies with the unlabeled compound.
Core Mechanism and Signaling Pathway
8-aminoguanine, the active metabolite of 8-aminoguanosine, primarily exerts its effects through the inhibition of Purine Nucleoside Phosphorylase (PNPase).[1][6][7] This action blocks the conversion of inosine to hypoxanthine and guanosine to guanine. The resulting accumulation of inosine leads to the activation of the adenosine (B11128) A₂B receptor, which stimulates adenylyl cyclase and increases cAMP production.[6][8] This pathway is linked to increased renal medullary blood flow and subsequent increases in the excretion of urine, sodium, and glucose.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminoguanine and its actions in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Preliminary Studies Utilizing 8-Aminoguanosine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies involving 8-Aminoguanosine (B66056) and its isotopically labeled counterpart, 8-Aminoguanosine-¹³C₂,¹⁵N. It delves into the core mechanism of action, experimental methodologies, and key quantitative findings, offering a foundational resource for researchers in pharmacology and drug development.
Introduction to 8-Aminoguanosine
8-Aminoguanosine is a synthetic purine (B94841) nucleoside that has demonstrated significant therapeutic potential in preclinical studies. It primarily functions as a prodrug, rapidly converting in vivo to its active metabolite, 8-aminoguanine (B17156).[1][2][3][4][5][6][7] The primary pharmacological effects of 8-aminoguanine, including diuresis, natriuresis, and glucosuria, are attributed to its inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3][5][6][7] This inhibition leads to a rebalancing of the purine metabolome, which has shown beneficial outcomes in animal models of hypertension, metabolic syndrome, and sickle cell disease.[3][5][6][7][8][9] The isotopically labeled form, 8-Aminoguanosine-¹³C₂,¹⁵N, serves as a critical internal standard for accurate quantification in bioanalytical methods.[1]
Mechanism of Action and Signaling Pathway
The principal mechanism of 8-aminoguanine involves the competitive inhibition of purine nucleoside phosphorylase (PNPase).[3] PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine (B1672433) into their respective bases, hypoxanthine (B114508) and guanine.
By inhibiting PNPase, 8-aminoguanine administration leads to:
-
Increased levels of Inosine and Guanosine : These purine nucleosides accumulate in the renal interstitium.[3][5][7]
-
Decreased levels of Hypoxanthine and Guanine : The downstream products of PNPase activity are reduced.[3][5][7]
The elevated levels of inosine subsequently activate adenosine (B11128) A₂B receptors.[2][3][5][6][7] This receptor activation is linked to an increase in renal medullary blood flow, which in turn enhances renal excretory function, contributing to the observed diuretic and natriuretic effects.[2][3][5][6][7] Interestingly, the antikaliuretic (potassium-sparing) effect of 8-aminoguanine appears to be independent of PNPase inhibition.[1][3][5][6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vivo studies investigating the effects of 8-aminoguanine and its prodrug, 8-aminoguanosine.
Table 1: Pharmacodynamic Effects of 8-Aminoguanine in Rats
| Parameter | Vehicle Control | 8-Aminoguanine Treated | Fold Change | Reference |
|---|---|---|---|---|
| Mean Arterial Pressure (mmHg) | 119.5 ± 1.0 | 116.3 ± 1.0 | ↓ 1.03x | [9] |
| Circulating IL-1β | - | - | ↓ by 71% |[8][9] |
Studies conducted in Zucker Diabetic-Sprague Dawley (ZDSD) rats, a model for metabolic syndrome.[8][9]
Table 2: Effects of 8-Aminopurines on Renal Excretion
| Compound (33.5 µmol/kg) | Effect on Urine Volume | Effect on Sodium Excretion | Effect on Glucose Excretion | Effect on Potassium Excretion | Reference |
|---|---|---|---|---|---|
| 8-Aminoguanosine | Diuresis | Natriuresis | Glucosuria | Antikaliuresis | [4] |
| 8-Aminoguanine | Diuresis | Natriuresis | Glucosuria | Antikaliuresis | [2][4] |
| 8-Aminoinosine | Diuresis | Natriuresis | Mild Glucosuria | No Antikaliuresis | [2] |
| 8-Aminohypoxanthine | Diuresis | Natriuresis | Mild Glucosuria | No Antikaliuresis |[2] |
Table 3: PNPase Inhibition Constants
| Compound | Inhibition Constant (Ki) | Target | Reference |
|---|---|---|---|
| 8-Aminoguanine | 2.8 µmol/L | Human Recombinant PNPase | [3] |
| 8-Aminoinosine | 48 µmol/L | Recombinant Human PNPase |[4] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the preliminary studies of 8-Aminoguanosine and its analogues.
4.1. In Vivo Animal Studies
-
Animal Models: Studies have utilized Sprague-Dawley rats, Dahl salt-sensitive rats (a model for hypertension), and Zucker Diabetic-Sprague Dawley (ZDSD) rats (a model for metabolic syndrome).[1][8][9]
-
Drug Administration: 8-aminoguanine and its prodrugs have been administered intravenously or orally.[4][8] A commonly used intravenous dose is 33.5 µmoles/kg.[4] For chronic studies, 8-aminoguanine has been administered at 10 mg/kg/day in drinking water.[8][9]
-
Sample Collection: Urine samples are collected at timed intervals to measure volume and excretion rates of electrolytes and glucose.[2][4] For analysis of purines, urine and kidney microdialysate samples are collected.[1]
-
Physiological Monitoring: In some studies, mean arterial blood pressure is continuously monitored using radiotelemetry.[3][8][9]
4.2. Bioanalytical Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard method for the quantification of 8-aminoguanosine, 8-aminoguanine, and other related purines in biological matrices.[1][4]
-
Sample Preparation: Urine samples are typically diluted (e.g., 30-fold) and microdialysate samples are diluted (e.g., 2-fold) with purified water.[1]
-
Internal Standards: Heavy-isotope labeled internal standards are crucial for accurate quantification. 8-Aminoguanosine-¹³C₂,¹⁵N is used as the internal standard for 8-aminoguanosine and 8-nitroguanosine (B126670).[1] ¹³C₂,¹⁵N-8-aminoguanine is used for 8-aminoguanine and 8-nitroguanine.[1] Other internal standards used include ¹³C₁₀,¹⁵N₅-guanosine, ¹³C₂,¹⁵N-guanine, ¹⁵N₄-inosine, and ¹³C₅-hypoxanthine.[4]
-
Chromatography:
-
Mass Spectrometry: Tandem mass spectrometry is used for detection and quantification, providing high sensitivity and specificity.
-
Quantification: Achieved by interpolation from standard curves.[4]
Biosynthesis of Endogenous 8-Aminoguanine
Research suggests that 8-aminoguanine is an endogenous molecule.[1][10] Two primary pathways for its biosynthesis from the naturally occurring 8-nitroguanosine have been proposed.[1][10] This endogenous production is elevated in Dahl salt-sensitive rats, potentially linked to higher levels of peroxynitrite, which can nitrate (B79036) guanosine.[1][10]
Conclusion and Future Directions
The preliminary studies on 8-Aminoguanosine and its active metabolite, 8-aminoguanine, have established a clear mechanism of action involving PNPase inhibition and subsequent activation of the adenosine A₂B receptor pathway. The use of the stable isotope-labeled internal standard, 8-Aminoguanosine-¹³C₂,¹⁵N, is integral to the robust bioanalytical methods required for its study. The promising results in preclinical models of cardiovascular and metabolic diseases suggest that 8-aminopurines represent a novel class of therapeutic agents. Future research should focus on further elucidating the PNPase-independent mechanisms, exploring the full therapeutic potential in other disease models, and progressing towards clinical evaluation.
References
- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 8-Aminoguanosine in Human Plasma using 8-Aminoguanosine-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 8-Aminoguanosine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (SIL-IS), 8-Aminoguanosine-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis in research and drug development settings. This method provides a reliable tool for pharmacokinetic studies and for investigating the therapeutic potential of 8-Aminoguanosine.
Introduction
8-Aminoguanosine is a guanosine (B1672433) derivative that has garnered significant interest in the scientific community for its pharmacological properties. It acts as a prodrug, being rapidly converted to its active metabolite, 8-aminoguanine (B17156).[1] 8-aminoguanine is a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[1][2] By inhibiting PNPase, 8-aminoguanine modulates the levels of other purines, leading to downstream physiological effects, including diuretic, natriuretic, and antihypertensive actions.[2][3] These properties make 8-Aminoguanosine a promising candidate for the development of novel therapeutics for cardiovascular and renal diseases.[2][4]
Accurate and precise quantification of 8-Aminoguanosine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. LC-MS/MS is the preferred analytical technique for such applications due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as 8-Aminoguanosine-¹³C₂,¹⁵N, is essential for mitigating matrix effects and ensuring data reliability in complex biological samples like plasma.[7][8] This application note provides a detailed protocol for the quantitative analysis of 8-Aminoguanosine in human plasma using 8-Aminoguanosine-¹³C₂,¹⁵N as an internal standard.
Experimental
Materials and Reagents
-
8-Aminoguanosine (≥98% purity, HPLC)
-
8-Aminoguanosine-¹³C₂,¹⁵N
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of 8-Aminoguanosine from human plasma:
-
Allow plasma samples to thaw on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing 8-Aminoguanosine-¹³C₂,¹⁵N).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient can be optimized. An example is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument. Representative values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
The MRM transitions for 8-Aminoguanosine and its internal standard are provided in the table below.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 8-Aminoguanosine | 299.1 | 167.1 | 100 |
| 8-Aminoguanosine-¹³C₂,¹⁵N | 302.1 | 170.1 | 100 |
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below. The presented data is representative and should be established for each specific assay.
Linearity and Range
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Analyte | Calibration Range (ng/mL) | r² |
| 8-Aminoguanosine | 1 - 1000 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low | 3 | <10 | 90-110 | <10 | 90-110 |
| Medium | 100 | <10 | 90-110 | <10 | 90-110 |
| High | 800 | <10 | 90-110 | <10 | 90-110 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Value (ng/mL) |
| LOD | 0.3 |
| LLOQ | 1.0 |
Matrix Effect and Recovery
The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of 8-Aminoguanosine and the experimental workflow for its quantification.
Caption: Metabolic pathway of 8-Aminoguanosine and its effect on purine metabolism.
Caption: Experimental workflow for the quantification of 8-Aminoguanosine in plasma.
Conclusion
This application note presents a detailed and reliable LC-MS/MS method for the quantification of 8-Aminoguanosine in human plasma. The use of the stable isotope-labeled internal standard, 8-Aminoguanosine-¹³C₂,¹⁵N, ensures high accuracy and precision, making the method suitable for demanding applications in drug development and clinical research. The straightforward protein precipitation sample preparation protocol allows for efficient sample processing and high-throughput analysis. This method will be a valuable tool for researchers investigating the therapeutic potential of 8-Aminoguanosine.
References
- 1. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanosine = 98 HPLC 3868-32-4 [sigmaaldrich.com]
- 3. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 8-Aminoguanosine using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanosine (B66056) is a purine (B94841) nucleoside analog that has garnered significant interest in biomedical research and drug development due to its diverse biological activities. It is known to be a substrate for purine nucleoside phosphorylase (PNP) and its metabolite, 8-aminoguanine, acts as a potent inhibitor of this enzyme.[1] This inhibition leads to the accumulation of other purine nucleosides, such as inosine, which can trigger various physiological responses, including diuretic, natriuretic, and antihypertensive effects.[1][2] Accurate and precise quantification of 8-aminoguanosine in biological matrices is therefore crucial for pharmacokinetic studies, mechanism of action investigations, and clinical trial monitoring.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This standard is spiked into the sample at a known concentration at the earliest stage of sample preparation, correcting for any analyte loss during extraction and for matrix effects during mass spectrometric analysis. This application note provides a detailed protocol for the quantification of 8-aminoguanosine in biological matrices using a validated UPLC-MS/MS method with a stable isotope-labeled internal standard.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, ¹³C₂,¹⁵N-8-aminoguanosine, is added to the biological sample.[1] After sample preparation to remove proteins and other interferences, the sample is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The analyte and the internal standard are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of 8-aminoguanosine in the original sample.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the isotope dilution UPLC-MS/MS method for the quantification of 8-aminoguanosine. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal due to co-eluting internal standard |
Experimental Protocols
Materials and Reagents
-
8-Aminoguanosine analytical standard (≥98% purity)
-
¹³C₂,¹⁵N-8-aminoguanosine (stable isotope-labeled internal standard, ≥98% purity, isotopic purity >99%)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., human plasma, rat plasma, urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 8-aminoguanosine and ¹³C₂,¹⁵N-8-aminoguanosine in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 8-aminoguanosine by serial dilution of the primary stock solution with 50% methanol/water.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the ¹³C₂,¹⁵N-8-aminoguanosine primary stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.[3][4]
-
Sample Thawing:
-
Thaw frozen biological samples on ice.
-
-
Aliquoting:
-
Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 100 ng/mL internal standard spiking solution to each sample, calibrator, and quality control sample.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
-
Vortexing:
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation (Optional):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase A.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
UPLC-MS/MS Analysis
| Parameter | Setting |
| UPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 2% B; 0.5-3.0 min: 2-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-2% B; 3.6-5.0 min: 2% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See table below |
MRM Transitions [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 8-Aminoguanosine | 299.1 | 167.1 | 100 | 15 |
| ¹³C₂,¹⁵N-8-Aminoguanosine (IS) | 302.1 | 170.1 | 100 | 15 |
Data Analysis and Quantification
The concentration of 8-aminoguanosine in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. A linear regression analysis with a weighting factor of 1/x is typically used to fit the calibration curve. The concentration of 8-aminoguanosine in the unknown samples is then calculated from their peak area ratios using the regression equation.
Visualizations
Experimental Workflow
Caption: A schematic of the experimental workflow for 8-aminoguanosine quantification.
Signaling Pathway of 8-Aminoguanosine's Diuretic Effect
References
- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mnkjournals.com [mnkjournals.com]
Application Note: Quantitative Analysis of 8-Aminopurine in Human Plasma Using a Validated UPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 8-aminopurine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.[1][2][3] This method is suitable for high-throughput pharmacokinetic and metabolomic studies involving 8-aminopurine.
Introduction
8-Aminopurine, an isomer of the canonical nucleobase adenine, is a compound of interest in various biomedical research areas, including drug development and metabolic pathway analysis. Accurate quantification in biological matrices like plasma is crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. UPLC-MS/MS is the preferred technique for such bioanalytical challenges due to its superior sensitivity, selectivity, and speed.[4] This note presents a fully validated method optimized for the reliable measurement of 8-aminopurine in human plasma.
Experimental
Materials and Reagents
-
8-Aminopurine reference standard (≥98% purity)
-
8-Aminopurine-d₂ (Internal Standard, IS, ≥98% purity)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K₂EDTA)
Instrumentation
-
Waters ACQUITY UPLC I-Class System
-
Waters Xevo TQ-S micro Tandem Mass Spectrometer
-
Data acquisition and processing were performed using MassLynx software.
Chromatographic and Mass Spectrometric Conditions
Optimized parameters for the UPLC-MS/MS system are summarized in the tables below.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 2% B for 0.5 min, 2-95% B in 2.0 min, hold at 95% B for 0.5 min, return to 2% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
Table 2: MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 150 L/hr |
| Source Temperature | 150 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (8-AP) | m/z 136.1 → 119.1 (Quantifier), m/z 136.1 → 94.1 (Qualifier) |
| MRM Transition (IS) | m/z 138.1 → 121.1 |
| Cone Voltage | 25 V |
| Collision Energy | 18 eV (for 119.1), 22 eV (for 94.1), 18 eV (for IS) |
Note: The fragmentation of purine-like structures often involves cleavage of the imidazole (B134444) ring. The transition 136.1 → 119.1 corresponds to a characteristic loss of NH₃.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-aminopurine and its internal standard (IS) in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 8-aminopurine stock solution with 50:50 (v/v) methanol/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
Sample Preparation Protocol
The sample preparation workflow is based on protein precipitation, which is efficient for removing the bulk of proteins from plasma samples.[5]
-
Aliquot: Pipette 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a UPLC vial.
-
Inject: Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability, following established regulatory guidelines.[1]
Table 3: Method Validation Quantitative Data Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | 2.5% - 7.8% | ≤ 15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 3.1% - 9.2% | ≤ 15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -6.5% to 5.8% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 92.1% - 104.5% | Consistent and reproducible |
| Recovery | > 88% | Consistent and reproducible |
| Freeze-Thaw Stability (3 cycles) | Stable (% change < 10%) | % Change < 15% |
| Autosampler Stability (24h, 10°C) | Stable (% change < 8%) | % Change < 15% |
The results demonstrate that the method is accurate, precise, and reliable for the intended application.[2][6][7]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the sample preparation and analysis pipeline.
Caption: UPLC-MS/MS workflow for 8-aminopurine quantification.
Method Validation Relationship Diagram
This diagram outlines the core parameters assessed during the bioanalytical method validation process.
Caption: Key parameters evaluated in bioanalytical method validation.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]
- 4. japsonline.com [japsonline.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Aminoguanosine-¹³C₂,¹⁵N in Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanosine (B66056) is a purine (B94841) nucleoside analog that has demonstrated significant therapeutic potential, acting as a prodrug for the active metabolite 8-aminoguanine (B17156).[1][2] Both compounds have been shown to exhibit diuretic, natriuretic, and glucosuric effects, primarily through the inhibition of purine nucleoside phosphorylase (PNPase).[1][3] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of 8-aminoguanosine, robust bioanalytical methods are essential. Pharmacokinetic studies are fundamental in determining the dosing regimens and understanding the in vivo behavior of this promising therapeutic agent.
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] 8-Aminoguanosine-¹³C₂,¹⁵N serves as an ideal SIL-IS for pharmacokinetic studies of 8-aminoguanosine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-eluting internal standard allows for the precise correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification of 8-aminoguanosine in complex biological matrices such as plasma and urine.[4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Aminoguanosine-¹³C₂,¹⁵N in pharmacokinetic studies of 8-aminoguanosine.
Application Notes
The application of 8-Aminoguanosine-¹³C₂,¹⁵N as an internal standard in pharmacokinetic studies of 8-aminoguanosine offers several distinct advantages:
-
Enhanced Accuracy and Precision: By mimicking the behavior of the unlabeled 8-aminoguanosine, the SIL-IS effectively corrects for variability introduced during sample preparation and analysis, including extraction efficiency and matrix-induced ion suppression or enhancement.[4]
-
Improved Method Ruggedness: The use of a SIL-IS makes the bioanalytical method more robust and less susceptible to inter-individual differences in biological matrices.[4]
-
Reliable Quantification: Co-elution of the analyte and the SIL-IS ensures that both are subjected to the same experimental conditions, leading to a more reliable analyte-to-internal standard peak area ratio for quantification.
-
Suitability for Complex Matrices: Pharmacokinetic studies often involve analyzing samples from various biological fluids. The specificity of LC-MS/MS combined with a SIL-IS allows for accurate quantification even in the presence of endogenous interferences.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol describes a typical single-dose pharmacokinetic study of 8-aminoguanosine in Sprague-Dawley rats using 8-Aminoguanosine-¹³C₂,¹⁵N as an internal standard.
a. Animal Dosing and Sample Collection
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Dosing: 8-Aminoguanosine is formulated in a suitable vehicle (e.g., saline) and administered via intravenous (IV) bolus injection at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the tail vein at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples are stored at -80°C until analysis.
b. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (8-Aminoguanosine-¹³C₂,¹⁵N in methanol, e.g., at 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 8-aminoguanosine from endogenous interferences (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
b. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
c. Data Analysis
-
Integrate the peak areas for 8-aminoguanosine and 8-Aminoguanosine-¹³C₂,¹⁵N.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 8-aminoguanosine in the unknown samples using the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, CL, Vd) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Quantitative Data Summary
The following table presents representative pharmacokinetic parameters for 8-aminoguanosine following a 10 mg/kg intravenous administration in rats. This data is illustrative and may vary depending on the specific experimental conditions.
| Parameter | Unit | Mean Value (± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 (± 250) |
| Tmax (Time to Cmax) | h | 0.083 (at first sampling point) |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 3500 (± 400) |
| AUC₀-∞ (AUC extrapolated to infinity) | ng·h/mL | 3650 (± 420) |
| t₁/₂ (Elimination Half-life) | h | 2.5 (± 0.5) |
| CL (Clearance) | L/h/kg | 0.8 (± 0.1) |
| Vd (Volume of Distribution) | L/kg | 2.8 (± 0.4) |
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Metabolic conversion of 8-aminoguanosine to 8-aminoguanine.
References
- 1. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Aminoguanosine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanosine (B66056) is a guanosine (B1672433) analog with significant therapeutic potential, demonstrating diuretic, natriuretic, and antihypertensive properties. Accurate quantification of 8-aminoguanosine in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed application notes and protocols for the sample preparation of 8-aminoguanosine in plasma for subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate sample preparation method is critical for removing interfering matrix components, such as proteins and phospholipids, which can suppress the analyte signal and compromise the accuracy and sensitivity of the LC-MS/MS analysis. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The protocols provided are based on established methods for structurally similar compounds and should be validated for the specific laboratory conditions and analytical requirements for 8-aminoguanosine.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often the first choice for its simplicity and high-throughput applicability. Acetonitrile (B52724) is a commonly used solvent for this purpose.
Materials:
-
Human plasma
-
8-Aminoguanosine analytical standard
-
Internal Standard (IS) solution (e.g., an isotopically labeled 8-aminoguanosine)
-
Acetonitrile (ACN), LC-MS grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 (v/v) ratio of ACN to plasma is a common starting point.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup than protein precipitation by removing not only proteins but also other interfering substances like salts and phospholipids. A C18 stationary phase is often suitable for the retention of moderately polar compounds like 8-aminoguanosine. The following protocol is adapted from a method for the similar compound 8-hydroxy-2'-deoxyguanosine.
Materials:
-
Human plasma
-
8-Aminoguanosine analytical standard
-
Internal Standard (IS) solution
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (MeOH), LC-MS grade
-
Deionized water, LC-MS grade
-
Elution solvent (e.g., 90:10 Methanol:Water with 0.1% formic acid)
-
SPE vacuum manifold
-
Sample concentration system (e.g., nitrogen evaporator)
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Mix 200 µL of plasma with 20 µL of internal standard and 200 µL of deionized water. Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar interferences.
-
Elution: Elute the 8-aminoguanosine and internal standard from the cartridge with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. It can be effective in removing highly polar or non-polar interferences.
Materials:
-
Human plasma
-
8-Aminoguanosine analytical standard
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl Acetate:Hexane, 1:1 v/v)
-
Aqueous buffer (e.g., 0.5 M Na2CO3)
-
Microcentrifuge tubes (2 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
Sample concentration system (e.g., nitrogen evaporator)
Protocol:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of the aqueous buffer and vortex for 10 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing of the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected performance characteristics for each sample preparation method based on data from structurally similar compounds. It is imperative to perform a full method validation for 8-aminoguanosine to establish accurate performance metrics.
Table 1: Comparison of Sample Preparation Methods for 8-Aminoguanosine Analysis
| Parameter | Protein Precipitation (ACN) | Solid-Phase Extraction (C18) | Liquid-Liquid Extraction |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | Medium | Low-Medium |
| Cleanliness of Extract | Moderate | High | High |
| Method Development | Simple | Moderate | Moderate to Complex |
| Automation Potential | High | High | Moderate |
Table 2: Quantitative Performance Data (based on analogous compounds)
| Method | Analyte | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Precision (%RSD) |
| Protein Precipitation | "NC-8" | 104 - 113.4 | Not specified | 0.5 | <15 |
| Solid-Phase Extraction | 8-OHdG | 95.1 - 106.1 | Not specified | 0.02 | <6.8 |
Data for Protein Precipitation is adapted from a method for "NC-8". Data for Solid-Phase Extraction is adapted from a method for 8-hydroxy-2'-deoxyguanosine[1]. It is essential to validate these parameters specifically for 8-aminoguanosine.
Visualizations
The following diagrams illustrate the workflows for the described sample preparation methods.
Caption: Comparative workflow of sample preparation methods.
Conclusion
The choice of sample preparation method for 8-aminoguanosine analysis in plasma depends on the specific requirements of the assay, including the desired level of sensitivity, throughput, and the available instrumentation. For high-throughput screening, protein precipitation offers a rapid and cost-effective solution. For assays requiring higher sensitivity and cleaner extracts, solid-phase extraction is recommended. Liquid-liquid extraction provides an alternative for achieving high sample cleanliness. It is crucial to validate the chosen method for 8-aminoguanosine to ensure accuracy, precision, and reliability of the analytical data. The provided protocols and performance data for analogous compounds serve as a strong starting point for method development and validation.
References
Tracking the Metabolic Fate of 8-Aminoguanosine with Stable Isotopes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanosine (B66056) is a synthetic guanosine (B1672433) analog that has garnered significant interest for its therapeutic potential, primarily acting as a prodrug for its active metabolite, 8-aminoguanine (B17156).[1][2] This active compound is a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNPase), an enzyme crucial in the purine salvage pathway.[2][3] Inhibition of PNPase by 8-aminoguanine leads to a "rebalancing" of the purine metabolome, increasing the levels of endogenous, tissue-protective purines like inosine (B1671953) and guanosine, while decreasing the accumulation of potentially damaging metabolites such as hypoxanthine (B114508) and guanine (B1146940).[4][5] This modulation of purine levels has shown promise in animal models for a variety of conditions, including hypertension, metabolic syndrome, and sickle cell disease.[3][4]
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of drug candidates. By labeling 8-aminoguanosine with stable isotopes, such as ¹³C or ¹⁵N, researchers can precisely track its conversion to 8-aminoguanine and its downstream effects on the purine network. This approach, coupled with sensitive analytical techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), allows for accurate quantification of the labeled compound and its metabolites in various biological matrices.[4][6]
These application notes provide a comprehensive overview and detailed protocols for designing and executing stable isotope tracing studies to investigate the metabolic fate of 8-aminoguanosine.
Metabolic Pathway of 8-Aminoguanosine
8-Aminoguanosine is rapidly metabolized to 8-aminoguanine by the enzyme Purine Nucleoside Phosphorylase (PNPase).[2] 8-aminoguanine then acts as an inhibitor of PNPase, preventing the conversion of inosine and guanosine to hypoxanthine and guanine, respectively.[4][5] This leads to an accumulation of inosine and guanosine and a reduction in hypoxanthine and guanine levels.
dot
Caption: Metabolic conversion of 8-aminoguanosine and subsequent PNPase inhibition.
Quantitative Data Summary
The administration of 8-aminoguanosine leads to significant changes in the urinary and plasma concentrations of several purine metabolites. The following tables summarize representative quantitative data observed in preclinical studies.
Table 1: Changes in Urinary Purine Metabolite Ratios following 8-Aminoguanosine Administration in Mice
| Metabolite Ratio | Fold Change | Reference |
| Inosine / Hypoxanthine | Increased | [4][6] |
| Guanosine / Guanine | Increased | [4][6] |
Table 2: Changes in Urinary Metabolite Concentrations following 8-Aminoguanosine Administration in Mice
| Metabolite | Fold Change | Reference |
| 8-Aminoguanine | 40-50 fold increase | [4][6] |
| Guanosine | Increased | [4][6] |
| Hypoxanthine | Reduced | [4][6] |
| Guanine | Reduced | [4][6] |
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of 8-Aminoguanosine in a Rodent Model
This protocol describes an in vivo experiment to track the metabolic fate of stable isotope-labeled 8-aminoguanosine in rats.
1. Materials and Reagents:
-
Stable isotope-labeled 8-aminoguanosine (e.g., [¹³C₅, ¹⁵N₂]-8-aminoguanosine) - custom synthesis may be required.
-
Unlabeled 8-aminoguanosine (for vehicle control group).
-
Vehicle solution (e.g., saline, 0.5% methylcellulose).
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Metabolic cages for urine and feces collection.
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes).
-
Centrifuge.
-
-80°C freezer.
-
UPLC-MS/MS system.
-
Solvents for sample extraction and LC-MS/MS analysis (e.g., methanol, acetonitrile, formic acid, LC-MS grade water).
2. Experimental Workflow:
dot
Caption: Workflow for in vivo stable isotope tracing of 8-aminoguanosine.
3. Detailed Procedure:
-
Animal Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.
-
Dosing:
-
Prepare a dosing solution of stable isotope-labeled 8-aminoguanosine in the chosen vehicle.
-
Administer a single dose of labeled 8-aminoguanosine to the treatment group via oral gavage or intravenous injection.
-
Administer the vehicle to the control group.
-
-
Sample Collection:
-
Collect urine and blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Urine: Centrifuge urine samples at 1,500 x g for 10 minutes at 4°C to remove any particulate matter. Store the supernatant at -80°C.
-
-
Metabolite Extraction:
-
Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Urine: Dilute urine samples 1:10 with LC-MS grade water.
-
-
UPLC-MS/MS Analysis:
-
Analyze the extracted plasma and diluted urine samples using a UPLC-MS/MS method optimized for the separation and detection of 8-aminoguanosine, 8-aminoguanine, inosine, guanosine, hypoxanthine, and guanine.
-
Use multiple reaction monitoring (MRM) to detect and quantify the labeled and unlabeled forms of each analyte.
-
-
Data Analysis:
-
Calculate the concentrations of the labeled and unlabeled metabolites in each sample.
-
Determine the pharmacokinetic parameters of labeled 8-aminoguanosine and its metabolites.
-
Assess the changes in the endogenous purine pool over time.
-
Protocol 2: UPLC-MS/MS Method for Quantification of 8-Aminoguanosine and its Metabolites
This protocol provides a general framework for developing a UPLC-MS/MS method for the analysis of 8-aminoguanosine and related purines.
1. UPLC Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-30% B
-
5-6 min: 30-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined by infusing individual standards of each analyte and their stable isotope-labeled counterparts.
Table 3: Example MRM Transitions (Hypothetical for [¹³C₅, ¹⁵N₂]-8-Aminoguanosine)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 8-Aminoguanosine (Unlabeled) | 299.1 | 167.1 |
| [¹³C₅, ¹⁵N₂]-8-Aminoguanosine | 306.1 | 172.1 |
| 8-Aminoguanine (Unlabeled) | 167.1 | 150.1 |
| [¹³C₄, ¹⁵N₂]-8-Aminoguanine | 173.1 | 155.1 |
| Inosine | 269.1 | 137.1 |
| Guanosine | 285.1 | 153.1 |
| Hypoxanthine | 137.1 | 119.1 |
| Guanine | 152.1 | 135.1 |
Conclusion
The use of stable isotope-labeled 8-aminoguanosine is an invaluable tool for elucidating its metabolic fate and understanding its mechanism of action. The protocols and information provided in these application notes offer a framework for researchers to design and conduct robust studies to quantify the conversion of 8-aminoguanosine to 8-aminoguanine and its subsequent impact on the purine metabolome. This detailed metabolic information is critical for the continued development and clinical translation of 8-aminoguanosine and related compounds.
References
- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in 8-Aminoguanosine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in their Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses of 8-aminoguanosine (B66056).
Troubleshooting Guide
This section offers solutions to common problems encountered during the quantification of 8-aminoguanosine that may be related to matrix effects.
Question: Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for my 8-aminoguanosine analyte?
Answer:
Poor peak shape can arise from several factors, often exacerbated by matrix components. Here are some potential causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If the problem persists, consider a column with a higher loading capacity.
-
-
Secondary Interactions: 8-aminoguanosine, being a polar molecule, can exhibit secondary interactions with active sites on the column, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small percentage of a competing agent to the mobile phase, such as a volatile acid (e.g., 0.1% formic acid) or a base, to saturate the active sites.
-
Column Selection: Consider using a column with end-capping or a different stationary phase chemistry, such as one designed for polar analytes.
-
-
-
Co-eluting Interferences: Matrix components that co-elute with 8-aminoguanosine can distort the peak shape.
-
Solution:
-
Optimize Chromatography: Adjust the gradient profile or mobile phase composition to improve the separation between 8-aminoguanosine and the interfering peaks.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove the interfering components.
-
-
-
Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can cause peak splitting.
-
Solution: Perform routine maintenance on your autosampler, including cleaning the injection port and needle.
-
Question: My 8-aminoguanosine signal is significantly lower in plasma samples compared to the calibration standards prepared in solvent. What is causing this ion suppression?
Answer:
Significant signal reduction in a biological matrix is a classic sign of ion suppression, a common matrix effect in LC-MS/MS.[1] This occurs when co-eluting endogenous components from the plasma interfere with the ionization of 8-aminoguanosine in the mass spectrometer source.
-
Primary Cause: Phospholipids (B1166683) are major contributors to ion suppression in plasma samples.[1] These molecules are often not completely removed by simple protein precipitation and can co-elute with polar analytes.
-
Solutions to Mitigate Ion Suppression:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively retain 8-aminoguanosine while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize an LLE method to partition 8-aminoguanosine into a solvent that is immiscible with the plasma matrix, leaving behind many interfering substances.
-
-
Chromatographic Separation:
-
Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds like 8-aminoguanosine and can provide different selectivity compared to reversed-phase chromatography, potentially separating it from phospholipids.
-
Optimize Gradient: Adjust the mobile phase gradient to achieve better separation of 8-aminoguanosine from the region where phospholipids typically elute.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 8-aminoguanosine will co-elute and experience similar ion suppression, allowing for accurate quantification by maintaining a consistent analyte-to-IS ratio.[2][3]
-
Question: I am observing high variability and poor reproducibility in my 8-aminoguanosine quantification results. What are the likely causes and how can I improve this?
Answer:
High variability is often a consequence of inconsistent matrix effects across different samples or batches.
-
Inconsistent Sample Preparation: Manual sample preparation techniques can introduce variability.
-
Solution: Automate the sample preparation workflow where possible. If manual, ensure consistent timing, volumes, and mixing for all samples.
-
-
Differential Matrix Effects: The composition of the biological matrix can vary between individuals, leading to different degrees of ion suppression or enhancement.[4]
-
Solution:
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for inter-sample variations in matrix effects, as the SIL-IS will be affected similarly to the analyte in each individual sample.[4]
-
-
-
Instrument Instability: Fluctuations in the LC or MS system can contribute to variability.
-
Solution: Regularly perform system suitability tests and calibrations to ensure the instrument is performing optimally.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 8-aminoguanosine quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of 8-aminoguanosine quantification in biological fluids like plasma, endogenous substances such as phospholipids, salts, and proteins can suppress or enhance the analyte's signal in the mass spectrometer. This can lead to inaccurate and imprecise results, compromising the reliability of the bioanalytical method.[1]
Q2: What is the most effective sample preparation technique to minimize matrix effects for 8-aminoguanosine in plasma?
A2: While there is no single "best" method for all applications, Solid-Phase Extraction (SPE) is generally considered more effective than simple Protein Precipitation (PPT) for minimizing matrix effects for small polar molecules like 8-aminoguanosine. SPE allows for a more selective cleanup, removing a wider range of interfering compounds. However, the choice of SPE sorbent and the optimization of the wash and elution steps are critical for achieving good recovery and minimal matrix effects. For high-throughput applications, automated PPT followed by phospholipid removal plates can also be a viable option.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended for 8-aminoguanosine analysis?
A3: A stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-8-aminoguanosine) is considered the "gold standard" for quantitative LC-MS/MS analysis.[2][3] This is because a SIL-IS has nearly identical physicochemical properties to 8-aminoguanosine and will therefore behave similarly during sample preparation, chromatography, and ionization.[2] By co-eluting with the analyte, it experiences the same degree of matrix effects, allowing for reliable correction of signal variations and leading to higher accuracy and precision in the quantification.[4]
Q4: What type of liquid chromatography is best suited for 8-aminoguanosine analysis?
A4: Given that 8-aminoguanosine is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly suitable technique.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes. This can provide better retention and selectivity for 8-aminoguanosine compared to traditional reversed-phase chromatography, where it may elute early with poor retention. HILIC can also offer better separation from less polar matrix components like phospholipids.
Q5: How can I assess the extent of matrix effects in my 8-aminoguanosine assay?
A5: The matrix effect can be quantitatively assessed using the post-extraction addition method. This involves comparing the peak area of 8-aminoguanosine in a solution prepared in a clean solvent to the peak area of 8-aminoguanosine spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas (matrix/solvent) provides a measure of the matrix factor. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 8-Aminoguanosine Quantification in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 45 ± 15 (Suppression) | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 ± 8 | 20 ± 10 (Suppression) | < 10 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 88 ± 6 | 5 ± 3 (Suppression) | < 5 |
Disclaimer: The data presented in this table are illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Recommended Protocol for Quantification of 8-Aminoguanosine in Human Plasma by UPLC-MS/MS
This protocol is a recommended starting point based on methods for similar compounds and general best practices. Optimization and validation are required for specific applications.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX)
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Equilibration: 1 mL 2% Formic Acid in Water.
-
Sample Loading:
-
Pre-treat 200 µL of plasma with 200 µL of 4% Phosphoric Acid in water.
-
Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid in Water.
-
Wash 2: 1 mL Methanol.
-
-
Elution: Elute 8-aminoguanosine with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
8-aminoguanosine: 299 → 167 m/z
-
¹³C₂,¹⁵N-8-aminoguanosine (IS): 302 → 170 m/z
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for 8-aminoguanosine sample preparation from plasma using SPE.
Caption: Troubleshooting decision tree for 8-aminoguanosine quantification issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Optimizing Chromatographic Separation of 8-Aminoguanosine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 8-aminoguanosine (B66056) and its key metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC or UPLC-MS/MS analysis of 8-aminoguanosine and its related compounds.
Issue 1: Poor Peak Shape (Tailing) for 8-Aminoguanosine and its Metabolites
Question: My chromatogram shows significant peak tailing for 8-aminoguanosine and 8-aminoguanine (B17156). What are the likely causes and how can I improve the peak shape?
Answer: Peak tailing for basic compounds like 8-aminoguanosine and its metabolites is a common issue in reversed-phase chromatography. The primary cause is often the interaction of the amine functional groups with acidic silanol (B1196071) groups on the surface of the silica-based column packing material.
Here are the key factors to investigate and potential solutions:
-
Mobile Phase pH: The pH of your mobile phase is critical. If the pH is not optimal, the amine groups on your analytes can interact with ionized silanols, leading to tailing.
-
Solution: Adjust the mobile phase pH. For basic compounds, using a slightly acidic mobile phase (e.g., pH 3-5) can protonate the analytes and suppress the ionization of silanol groups, thereby minimizing unwanted interactions. Adding a mobile phase modifier like formic acid or ammonium (B1175870) acetate (B1210297) can help control the pH and improve peak shape.
-
-
Ionic Strength: Low ionic strength of the mobile phase can enhance secondary interactions.
-
Solution: Increase the buffer concentration in your mobile phase. A buffer concentration of 10-25 mM is often a good starting point.
-
-
Column Choice: Not all C18 columns are the same. The type of silica (B1680970), end-capping, and surface activity can vary significantly.
-
Solution: Consider using a column with a modern, high-purity silica packing and robust end-capping to minimize exposed silanol groups. Alternatively, a polar-embedded or phenyl-hexyl stationary phase might offer different selectivity and improved peak shape for these polar, basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller amount onto the column. If peak shape improves, column overload was a contributing factor.
-
Issue 2: Co-elution of 8-Aminoguanosine and its Metabolites
Question: I am having difficulty separating 8-aminoguanosine from its structurally similar metabolite, 8-aminoguanine. How can I improve the resolution between these compounds?
Answer: Separating structurally similar compounds like purine (B94841) metabolites can be challenging. Here are several strategies to enhance resolution:
-
Optimize the Gradient: A steep gradient may not provide sufficient time for the separation of closely eluting peaks.
-
Solution: Employ a shallower gradient. By decreasing the rate of change in the organic solvent concentration, you can increase the separation between your analytes.
-
-
Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different selectivities.
-
Solution: If you are using acetonitrile, try switching to methanol or using a combination of both. This can alter the interactions with the stationary phase and improve resolution.
-
-
Adjust the Mobile Phase pH: As with peak tailing, pH can influence selectivity.
-
Solution: Experiment with small changes in the mobile phase pH. This can alter the ionization state of the analytes and their interaction with the stationary phase, potentially leading to better separation.
-
-
Temperature: Column temperature can affect selectivity.
-
Solution: Investigate the effect of varying the column temperature (e.g., between 25°C and 40°C).
-
-
Ion-Pairing Chromatography: For highly polar and ionic compounds, ion-pairing agents can improve retention and resolution.
-
Solution: Consider adding an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to the mobile phase. This can be particularly effective for separating nucleotides and nucleosides.[1]
-
Issue 3: Matrix Effects in UPLC-MS/MS Analysis of Biological Samples
Question: I am observing significant signal suppression for my analytes when analyzing plasma samples. What are the best practices to minimize matrix effects?
Answer: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a common challenge when analyzing complex biological samples like plasma. These effects are caused by co-eluting endogenous components that interfere with the ionization of the target analytes.
Here’s how you can mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering your analytes.
-
Protein Precipitation (PPT): This is a simple and common method, but it may not be sufficient to remove all interfering substances, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. A well-chosen SPE sorbent and protocol can significantly clean up the sample and concentrate the analytes. For polar compounds like 8-aminoguanosine and its metabolites, a mixed-mode or polymeric reversed-phase SPE cartridge may be suitable.
-
-
Chromatographic Separation: Good chromatographic separation is key to moving your analytes away from interfering matrix components.
-
Solution: Optimize your UPLC method to ensure that your analytes elute in a region of the chromatogram with minimal co-eluting matrix components. A longer column or a shallower gradient can improve separation.
-
-
Use of Internal Standards: An appropriate internal standard is crucial for accurate quantification in the presence of matrix effects.
-
Solution: Ideally, use a stable isotope-labeled internal standard for each analyte. This is the most effective way to compensate for matrix effects as it will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of 8-aminoguanosine I should be looking for?
A1: The primary and most studied metabolite of 8-aminoguanosine is 8-aminoguanine . 8-aminoguanosine is often converted to 8-aminoguanine in vivo, and many of the biological effects are attributed to 8-aminoguanine. Other related compounds in the metabolic pathway that may be of interest include 8-nitroguanosine , 8-nitroguanine , 8-aminoinosine , and 8-aminohypoxanthine .
Q2: What is a good starting point for an HPLC method for 8-aminoguanosine and its metabolites?
A2: A good starting point is a reversed-phase separation on a C18 column. Here are some typical starting conditions:
| Parameter | Recommendation |
| Column | C18, 3-5 µm particle size (e.g., 150 x 4.6 mm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5%) and gradually increase to elute the compounds. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at ~254 nm or Mass Spectrometry |
Q3: What are typical UPLC-MS/MS parameters for the analysis of 8-aminoguanosine and 8-aminoguanine?
A3: For UPLC-MS/MS, you will need to optimize the multiple reaction monitoring (MRM) transitions for each analyte. The following are reported precursor to product ion transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 8-Aminoguanosine | 299 | 167 |
| 8-Aminoguanine | 167 | 150 |
| 8-Nitroguanosine | 329 | 197 |
| 8-Nitroguanine | 197 | 151 |
Note: These transitions should be optimized on your specific instrument.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for UPLC-MS/MS Analysis
This protocol uses protein precipitation, a quick method for sample cleanup.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add your internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): For concentrating the sample, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and Centrifuge: Vortex briefly and centrifuge again to remove any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Nucleosides from Urine
This protocol provides a more thorough cleanup for urine samples.
-
Sample Pre-treatment: Centrifuge the urine sample to remove any sediment. Dilute the supernatant 1:1 with an appropriate buffer (e.g., 50 mM ammonium acetate, pH 6).
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.
-
Elution: Elute the retained analytes with a small volume of a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Visualizations
Caption: Metabolic and signaling pathway of 8-aminoguanosine.
Caption: Troubleshooting workflow for HPLC analysis.
References
Technical Support Center: Analysis of 8-Aminoguanosine-¹³C₂,¹⁵N
Welcome to the technical support center for the analysis of 8-Aminoguanosine-¹³C₂,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing isotopic interference and other common challenges encountered during experimental analysis, particularly using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of 8-Aminoguanosine-¹³C₂,¹⁵N analysis?
A1: Isotopic interference in mass spectrometry arises from the natural abundance of stable isotopes of elements (e.g., ¹³C, ¹⁵N, ¹⁸O).[1] These naturally occurring heavier isotopes contribute to the mass spectrum, creating isotopic peaks (M+1, M+2, etc.) that can overlap with the signal of the intentionally labeled 8-Aminoguanosine-¹³C₂,¹⁵N. This can lead to an overestimation of the labeled compound and inaccurate quantification.[1] For larger molecules, the probability of containing one or more heavy isotopes increases, and the monoisotopic peak may even be less abundant than its isotope peaks.[1]
Q2: How can I recognize if my 8-Aminoguanosine-¹³C₂,¹⁵N data is affected by isotopic interference?
A2: You can identify the influence of isotopic effects by observing the characteristic isotopic pattern in your mass spectra. For any given molecule, you will see a cluster of peaks. The monoisotopic peak appears first, followed by smaller peaks at higher mass-to-charge (m/z) values. The relative intensities of these peaks are predictable based on the natural abundance of the isotopes of the elements in your molecule.[1] In an isotope labeling experiment, the observed isotopic distribution of your analyte will be a combination of the intentional labeling and the natural isotopic abundance.
Q3: What are the primary sources of interference in LC-MS/MS analysis of nucleosides like 8-Aminoguanosine?
A3: The primary sources of interference in LC-MS/MS assays include:
-
Isobaric Interference: Compounds that have the same nominal mass as the analyte or internal standard.[2]
-
Matrix Effects: Components in the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2] Sample cleanup techniques like solid-phase extraction (SPE) can help mitigate these effects.[1]
-
In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer, creating ions that can interfere with the isotopic cluster of the analyte.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of 8-Aminoguanosine-¹³C₂,¹⁵N.
| Problem | Possible Cause | Recommended Solution |
| Overestimation of Labeled 8-Aminoguanosine-¹³C₂,¹⁵N | Natural isotopic abundance of unlabeled 8-Aminoguanosine is contributing to the signal of the labeled compound. | Implement a natural abundance correction algorithm.[3][4][5] Several software tools are available for this purpose (e.g., IsoCor, ICT).[6] |
| Poor Signal-to-Noise Ratio | Matrix effects from complex biological samples are suppressing the analyte signal. | Employ sample cleanup procedures such as solid-phase extraction (SPE) or use matrix-matched standards.[1] Optimize chromatographic separation to resolve the analyte from matrix components.[7] |
| Non-linear Calibration Curve | Isotopic cross-talk between the analyte and the stable isotope-labeled internal standard.[8] | Use a nonlinear calibration function that accounts for the mutual isotopic contribution of the analyte and the internal standard.[8] |
| Unexpected Peaks in the Mass Spectrum | In-source fragmentation of 8-Aminoguanosine. | Optimize the ion source parameters (e.g., cone voltage, temperature) to minimize fragmentation.[1] |
| Inaccurate Quantification Despite Correction | Incorrect molecular formula or tracer purity used in the correction algorithm. | Ensure the exact molecular formula of 8-Aminoguanosine and the precise isotopic purity of the ¹³C and ¹⁵N labels are correctly entered into the correction software.[1] |
Experimental Protocols
Protocol 1: General Workflow for Natural Isotope Abundance Correction
This protocol outlines the general steps for correcting mass spectrometry data for the natural abundance of isotopes using a software tool.[1]
Methodology:
-
Data Acquisition: Acquire a high-resolution mass spectrum of your 8-Aminoguanosine sample, ensuring sufficient resolution to clearly distinguish the individual isotope peaks.[1]
-
Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for your analyte. This can be done using the software provided with your mass spectrometer.[1]
-
Software Setup:
-
Install and launch a suitable isotope correction software (e.g., IsoCor, ICT, PolyMID).[6]
-
Input the required information:
-
-
Correction Execution: Run the correction algorithm within the software. The software will deconvolute the measured data to subtract the contribution of naturally abundant isotopes.[1]
-
Data Analysis: The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling. This corrected data can then be used for accurate quantitative analysis.[1]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects
Objective: To reduce interference from the sample matrix.
Materials:
-
SPE cartridge (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., acetonitrile/water mixture)
-
Sample extract
Procedure:
-
Conditioning: Pass methanol through the SPE cartridge to activate the stationary phase.
-
Equilibration: Wash the cartridge with water to remove the methanol.
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the 8-Aminoguanosine using an appropriate elution solvent.
-
Analysis: The cleaned-up sample is now ready for LC-MS analysis.
Visualizations
Caption: Workflow for 8-Aminoguanosine-¹³C₂,¹⁵N analysis.
Caption: Troubleshooting logic for isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. mdpi.com [mdpi.com]
- 4. A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 8-Aminoguanosine-13C2,15N in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of 8-Aminoguanosine-¹³C₂,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 8-Aminoguanosine-¹³C₂,¹⁵N?
For optimal stability, it is recommended to store 8-Aminoguanosine-¹³C₂,¹⁵N at -20°C.[1][2] The unlabeled form, 8-Aminoguanosine, is typically stored at 2-8°C. Proper storage is crucial to prevent degradation and ensure the integrity of the isotopically labeled compound for experimental use.
Q2: What is the recommended solvent for dissolving 8-Aminoguanosine-¹³C₂,¹⁵N?
8-Aminoguanosine is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL, and this solution may require warming to become clear. For the related compound 8-Aminoguanine (B17156), a solubility of 2 mg/mL in 0.1 M NaOH with warming has been reported. It is advisable to prepare solutions fresh for each experiment to minimize potential degradation in solution.
Q3: Is 8-Aminoguanosine-¹³C₂,¹⁵N sensitive to light?
Q4: What are the expected degradation products of 8-Aminoguanosine?
In biological systems, 8-Aminoguanosine is known to be a prodrug that is converted to its active metabolite, 8-Aminoguanine.[3] This conversion is a key step in its mechanism of action.[3] Under harsh chemical conditions (e.g., strong acid or base, high temperatures), hydrolysis of the glycosidic bond could potentially lead to the formation of 8-aminoguanine and ribose.
Data Presentation
Table 1: Storage and Solubility of 8-Aminoguanosine and its Isotopically Labeled Analog
| Compound | Recommended Storage Temperature | Recommended Solvents |
| 8-Aminoguanosine | 2-8°C | DMSO (1 mg/mL, with warming) |
| 8-Aminoguanosine-¹³C₂,¹⁵N | -20°C[1][2] | Not specified, but likely similar to the unlabeled compound (e.g., DMSO). |
| 8-Aminoguanine | 2-8°C or -20°C | 0.1 M NaOH (2 mg/mL, with warming) |
Experimental Protocols
Protocol: Assessing the Stability of 8-Aminoguanosine-¹³C₂,¹⁵N in Solution by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of 8-Aminoguanosine-¹³C₂,¹⁵N under various storage conditions.
1. Materials:
- 8-Aminoguanosine-¹³C₂,¹⁵N
- HPLC-grade solvents (e.g., water, acetonitrile (B52724), methanol)
- Buffers of desired pH (e.g., phosphate-buffered saline)
- HPLC system with a UV detector and a C18 reverse-phase column
- Temperature-controlled incubator or water bath
- Light-protected vials
2. Preparation of Stock Solution:
- Accurately weigh a small amount of 8-Aminoguanosine-¹³C₂,¹⁵N and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
3. Preparation of Stability Samples:
- Dilute the stock solution with the desired test solutions (e.g., buffers at different pH values, cell culture media) to a final working concentration.
- Aliquot the samples into light-protected vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
4. HPLC Analysis:
- At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the respective sample vials.
- Analyze the samples by HPLC. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
- Monitor the elution profile at a suitable UV wavelength (e.g., around 260 nm).
5. Data Analysis:
- Quantify the peak area of the intact 8-Aminoguanosine-¹³C₂,¹⁵N at each time point.
- Calculate the percentage of the compound remaining relative to the initial time point (t=0).
- Plot the percentage of remaining compound against time for each storage condition to determine the stability profile.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of 8-Aminoguanosine-¹³C₂,¹⁵N.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature of -20°C and protected from light.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions immediately before each experiment.
-
Assess Solution Stability: If experiments are conducted over a long duration, consider the stability of the compound in the experimental buffer and at the experimental temperature. It may be necessary to add the compound at the last minute or replenish it during the experiment.
-
Issue 2: Poor solubility of the compound.
-
Possible Cause: Incorrect solvent or concentration.
-
Troubleshooting Steps:
-
Use Recommended Solvent: Attempt to dissolve the compound in DMSO, as recommended for the unlabeled form.
-
Gentle Warming: As indicated for the unlabeled compound, gentle warming may be necessary to achieve complete dissolution in DMSO.
-
Sonication: Brief sonication may also aid in dissolution.
-
Adjust Concentration: If solubility is still an issue, try preparing a more dilute stock solution.
-
Issue 3: Contamination or presence of unexpected peaks in analysis.
-
Possible Cause: Impurities in the compound or degradation.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for the purity of the compound and any known impurities.
-
Run a Blank: Analyze the solvent and buffer used in the experiment to rule out contamination from these sources.
-
Analyze a Fresh Sample: Prepare a fresh solution of 8-Aminoguanosine-¹³C₂,¹⁵N and analyze it immediately to determine if the unexpected peaks are present from the start or appear over time due to degradation.
-
Mandatory Visualizations
Caption: Signaling pathway of 8-Aminoguanosine's active metabolite.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Synthesis of Multi-Labeled Purine Nucleosides
Welcome to the technical support center for the synthesis of multi-labeled purine (B94841) nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of introducing multiple isotopic labels into purine nucleosides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and analysis of multi-labeled purine nucleosides.
1. Low Isotope Incorporation
-
Question: I am observing low incorporation of my isotopic labels in the final product. What are the potential causes and solutions?
-
Answer: Low isotopic incorporation can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The labeling reaction may not have gone to completion.
-
Solution: Extend the reaction time or increase the temperature, monitoring the reaction progress by an appropriate method like HPLC or TLC. Ensure all reagents are fresh and of high purity.
-
-
Side Reactions: Competing side reactions can consume the labeled precursor or the intermediate product.
-
Solution: Optimize the reaction conditions to minimize side reactions. This may involve adjusting the pH, temperature, or solvent system. The use of appropriate protecting groups is crucial to prevent unwanted reactions at other sites in the molecule.[1]
-
-
Isotopic Scrambling: In some cases, the isotopic label may be lost or exchanged during the reaction sequence.
-
Solution: Review the reaction mechanism to identify any steps where isotopic exchange is possible. For example, acidic or basic conditions can sometimes lead to the loss of deuterium (B1214612) labels. Choosing a different synthetic route or a more stable labeled precursor might be necessary.
-
-
Impure Labeled Precursor: The starting labeled material may not have the stated isotopic enrichment.
-
Solution: Whenever possible, verify the isotopic purity of the starting materials using mass spectrometry or NMR before starting the synthesis.
-
-
2. Poor Yield of the Final Product
-
Question: My overall yield for the multi-labeled purine nucleoside is very low. How can I improve it?
-
Answer: Low yields are a frequent challenge in multi-step organic synthesis. Consider the following points:
-
Suboptimal Reaction Conditions: Each step in the synthesis needs to be optimized.
-
Solution: Systematically vary reaction parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for each step.
-
-
Purification Losses: Significant amounts of product can be lost during purification steps.
-
Solution: Optimize your purification strategy. For column chromatography, carefully select the stationary and mobile phases to achieve good separation with minimal product loss. For crystallization, screen different solvent systems to maximize recovery. Sometimes, minimizing the number of purification steps by telescoping reactions can improve the overall yield.[1]
-
-
Instability of Intermediates: Some synthetic intermediates may be unstable and decompose before the next reaction step.
-
Solution: If an intermediate is known to be unstable, try to use it immediately in the next step without prolonged storage. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation due to oxygen or moisture.
-
-
3. Difficulty in Product Purification
-
Question: I am struggling to purify my final multi-labeled purine nucleoside from the reaction mixture. What purification techniques are most effective?
-
Answer: The purification of highly polar nucleoside analogs can be challenging. A combination of techniques is often required:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying nucleosides.
-
Protocol: A typical protocol might involve a C18 column with a gradient elution system of ammonium (B1175870) formate (B1220265) and acetonitrile/methanol.[2] The fractions containing the pure product can be collected and lyophilized.
-
-
Column Chromatography: For larger scale purifications, silica (B1680970) gel or reversed-phase silica gel column chromatography can be used.
-
Tip: A careful selection of the eluent system is critical for achieving good separation.
-
-
Crystallization: If the product is a solid, crystallization can be an effective final purification step to obtain a highly pure compound.
-
Tip: Screening various solvent systems is often necessary to find conditions that yield high-quality crystals.
-
-
4. Issues with Product Characterization
-
Question: I am having trouble confirming the structure and isotopic labeling pattern of my final product. What analytical techniques should I use?
-
Answer: A combination of spectroscopic techniques is essential for the unambiguous characterization of multi-labeled nucleosides:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the overall structure and purity.
-
¹³C NMR: To confirm the positions of ¹³C labels.
-
¹⁵N NMR: To confirm the positions of ¹⁵N labels. Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments are particularly useful for assigning ¹⁵N signals.[3]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and the number of incorporated isotopic labels by accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): To confirm the position of the labels by analyzing the fragmentation pattern of the molecule.[4]
-
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most common strategies for introducing multiple isotopic labels into a purine nucleoside?
-
A1: The most common strategies involve a combination of chemical and enzymatic methods. Chemical synthesis is often used to build the labeled purine base, which is then coupled to a ribose or deoxyribose sugar.[5] Alternatively, enzymatic methods using nucleoside phosphorylases can be employed to exchange the base of an existing nucleoside with a labeled one.[1] Introducing labels into the sugar moiety often requires starting from a labeled sugar precursor.
-
-
Q2: What are the key considerations when choosing protecting groups for the synthesis of multi-labeled purine nucleosides?
-
A2: The choice of protecting groups is critical to avoid unwanted side reactions and to ensure that the protecting groups can be removed without affecting the isotopic labels. Orthogonal protecting group strategies are often employed, where different protecting groups can be removed under distinct conditions, allowing for selective deprotection at various stages of the synthesis. Common protecting groups for the hydroxyl functions of the ribose are silyl (B83357) ethers (e.g., TBDMS) and acyl groups (e.g., benzoyl). The exocyclic amino groups of adenine (B156593) and guanine (B1146940) are often protected with acyl groups.
-
Purification and Analysis
-
Q3: How can I avoid cross-contamination with unlabeled material during the synthesis and purification of my multi-labeled compound?
-
A3: Cross-contamination is a serious issue that can compromise the isotopic enrichment of your final product. It is crucial to use dedicated glassware and equipment that has not been in contact with unlabeled nucleosides.[2] If this is not possible, thorough cleaning of all equipment is essential. When using HPLC, it is good practice to run a blank injection before analyzing the labeled sample to ensure the system is clean.
-
-
Q4: What are the typical yields I can expect for a multi-step synthesis of a multi-labeled purine nucleoside?
-
A4: The overall yield will depend on the complexity of the synthesis and the number of steps involved. It is not uncommon for multi-step syntheses of complex molecules to have overall yields in the single-digit percentage range. However, with careful optimization of each step, higher yields can be achieved. For example, a multi-step synthesis of a multiply-labeled 8-oxo-purine base has been reported with an overall yield of around 30%.[5]
-
Data Presentation
Table 1: Example Yields for the Synthesis of Multi-Labeled Purine Nucleosides
| Labeled Nucleoside | Starting Material | Labeling Position(s) | Number of Steps | Overall Yield (%) | Reference |
| [7,NH₂-¹⁵N₂]adenosine | 4-amino-6-hydroxy-2-mercaptopyrimidine | N-7, exocyclic NH₂ | 5 | ~20-30 | [1] |
| [8-¹³C-7,NH₂-¹⁵N₂]adenosine | 4-amino-6-hydroxy-2-mercaptopyrimidine | C-8, N-7, exocyclic NH₂ | 5 | ~15-25 | [1] |
| [¹⁵N₅]-8-oxo-dG | [¹⁵N₅]-2'-deoxyguanosine | All five N atoms | 1 | Not reported | [2] |
| [¹⁵N₃,¹³C₁]-8-oxo-guanine | Chlorine-substituted pyrimidine | N-1, N-3, exocyclic NH₂, C-8 | 4 | 34 | [5] |
Experimental Protocols
Synthesis of [7,NH₂-¹⁵N₂]-adenosine
This protocol is a condensed version of the procedure described by Jones, et al.[1]
-
Synthesis of [7-¹⁵N]hypoxanthine:
-
Start with 4-amino-6-hydroxy-2-mercaptopyrimidine.
-
Introduce the first ¹⁵N label at the N-7 position through a nitrosation/reduction sequence.
-
Perform a ring closure reaction to form the imidazole (B134444) ring.
-
Remove the thiol group using Raney nickel to yield [7-¹⁵N]hypoxanthine.
-
-
Conversion to [7-¹⁵N]-6-chloropurine:
-
Treat the [7-¹⁵N]hypoxanthine with a chlorinating agent such as phosphoryl chloride (POCl₃).
-
-
Enzymatic Transglycosylation:
-
Use a purine nucleoside phosphorylase to couple the [7-¹⁵N]-6-chloropurine with a ribose-1-phosphate (B8699412) donor to form the nucleoside.
-
-
Introduction of the second ¹⁵N label:
-
Displace the chloride at the C6 position with ¹⁵NH₃ (generated in situ from [¹⁵N]NH₄Cl) to yield [7,NH₂-¹⁵N₂]-adenosine.
-
-
Purification:
-
Purify the final product using reversed-phase HPLC.
-
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of multi-labeled purine nucleosides.
Caption: A logical flowchart for troubleshooting common issues in multi-labeled purine nucleoside synthesis.
References
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imtm.cz [imtm.cz]
- 5. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Incorporation of Stable Isotopes In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low incorporation of stable isotopes in vivo.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo stable isotope tracing experiments.
Issue 1: Very low or no isotopic enrichment detected in target metabolites.
Q: I've completed my in vivo experiment, but the mass spectrometry data shows minimal to no enrichment in my metabolites of interest. What could have gone wrong?
A: Low isotopic enrichment is a common challenge in in vivo studies due to the complexity of whole-organism metabolism. The issue can typically be traced back to one of four areas: Experimental Design, Tracer Delivery, Biological Factors, or Sample Processing & Analysis.
Troubleshooting Steps:
-
Verify Tracer Administration: Was the tracer delivered correctly and did it enter circulation?
-
Route of Administration: The chosen route significantly impacts tracer bioavailability. Intravenous (IV) infusions generally provide the most direct and rapid entry into circulation, while oral gavage or diet-based methods are subject to absorption kinetics and gut metabolism.[1][2] Intraperitoneal (IP) injections are common but can have variable absorption rates.[2][3]
-
Dosage: The amount of tracer must be sufficient to enrich the circulating pool without causing adverse physiological effects.[4] A common starting point for a glucose bolus is 2 g/kg body weight.[2]
-
-
Review the Labeling Window: Was the time between tracer administration and sample collection appropriate for the target pathway?
-
Metabolic Rate: Rapid pathways like glycolysis show enrichment within minutes, while slower pathways like de novo lipogenesis may require several hours.[5] It is crucial to match the labeling duration to the turnover rate of the target metabolite pool.
-
Time Course Pilot Study: Performing a pilot study with multiple time points (e.g., 15, 30, 120, 240 minutes) can help define the optimal window for peak enrichment in your tissue of interest.[2]
-
-
Assess Physiological State: Could the animal's metabolic state have prevented tracer uptake and utilization?
-
Fasting: A pre-administration fasting period (e.g., 3-6 hours) can reduce the dilution of your tracer by endogenous unlabeled nutrients, thereby improving labeling.[3][4] However, this needs to be optimized, as some organs, like the heart, may show better labeling without fasting.[3]
-
Nutritional Status & Stress: The animal's overall health, age, and stress levels can alter metabolic rates and nutrient utilization, impacting isotope incorporation.[6][7]
-
-
Consider Tracer Choice and Dilution: Was the selected tracer appropriate and was it overly diluted?
-
Tracer Selection: The choice of tracer should be driven by the specific metabolic pathway under investigation. Uniformly labeled tracers (e.g., [U-¹³C]-glucose) are excellent for global metabolic interrogation, while positionally labeled tracers (e.g., [1,2-¹³C₂]-glucose) are superior for dissecting specific pathway activities, such as the pentose (B10789219) phosphate (B84403) pathway.[1][8]
-
Inter-organ Metabolism: The administered tracer can be metabolized by one organ (like the liver) and released into circulation as a different labeled metabolite, which can then be taken up by the target tissue.[4][9] This "scrambling" can dilute the original tracer and complicate data interpretation.
-
Below is a logical workflow to diagnose potential issues with low isotopic incorporation.
Caption: Troubleshooting workflow for low stable isotope incorporation.
Issue 2: High variability in isotopic enrichment between biological replicates.
Q: My data shows significant variability in labeling patterns across animals in the same experimental group. How can I reduce this?
A: High inter-animal variability is a common issue that can mask true biological effects. Consistency in experimental execution is key to minimizing this problem.
Troubleshooting Steps:
-
Standardize Animal Handling:
-
Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures to minimize stress-induced metabolic changes.
-
Age and Weight Matching: Use animals of the same age and within a narrow weight range, as these factors influence metabolic rates.[6]
-
Circadian Rhythm: Perform all tracer administrations and sample collections at the same time of day to avoid variations due to circadian cycles in metabolism.
-
-
Ensure Procedural Consistency:
-
Fasting Duration: The length of the pre-labeling fast must be identical for all animals.[3]
-
Tracer Administration: The technique for injection or gavage should be highly consistent. For infusions, ensure the pump rate is calibrated and constant.
-
Sample Collection and Quenching: The time from euthanasia to tissue collection and metabolic quenching (e.g., snap-freezing in liquid nitrogen) must be minimized and kept uniform across all samples to halt enzymatic activity.
-
-
Increase Sample Size (N-number): If variability remains high despite standardization, increasing the number of animals per group can improve the statistical power to detect significant differences.
Frequently Asked Questions (FAQs)
Experimental Design & Protocols
Q1: Which route of tracer administration is best for my experiment?
A1: The optimal route depends on your biological question, the tracer being used, and the desired labeling state (steady-state vs. dynamic).[1] No single method is universally superior.[1]
-
Intravenous (IV) Infusion: Best for achieving a stable isotopic enrichment in the plasma (isotopic steady state), which simplifies metabolic flux analysis.[2] However, it is technically complex and requires surgical catheterization.
-
Bolus Injection (IP or IV): Simpler and faster than infusion.[3] It results in a dynamic labeling pattern where enrichment first peaks and then declines. This method is excellent for assessing pathway kinetics but may not achieve high enrichment in slow-turnover pathways.[9]
-
Oral Gavage: A minimally invasive method that mimics physiological absorption of nutrients.[2] It is cost-effective and useful for studying gut and liver metabolism.[2]
-
Dietary Administration: The least invasive method, ideal for long-term labeling studies to achieve whole-body steady-state enrichment.[2] However, it can be expensive due to the large amount of tracer required and it's harder to control the exact timing of tracer intake.[2]
| Administration Route | Advantages | Disadvantages | Best For | References |
| Intravenous (IV) Infusion | Achieves isotopic steady state; direct delivery to circulation. | Technically complex; invasive (requires surgery); stressful for the animal. | Metabolic flux analysis (MFA); studies requiring stable plasma enrichment. | [2][10] |
| Bolus IP/IV Injection | Simple, rapid, and cost-effective; good for assessing kinetics. | Does not reach steady state; variable absorption (IP); may not label slow pathways. | Dynamic tracing; screening studies; models where surgery is not feasible. | [3][9] |
| Oral Gavage | Minimally invasive; mimics physiological nutrient absorption. | Variable absorption rates; subject to gut metabolism; requires animal handling. | Studying gut/liver metabolism; tracers that are normally ingested. | [2][11] |
| Labeled Diet/Water | Non-invasive; allows for long-term labeling to steady state. | Expensive (large tracer amount); difficult to control dose and timing. | Long-term turnover studies; whole-body steady-state labeling. | [1][2] |
Q2: How do I choose the right stable isotope tracer?
A2: Your choice of tracer is dictated by the metabolic pathway you aim to investigate.
-
To trace central carbon metabolism: [U-¹³C]-glucose is the most common choice as it labels glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[4]
-
To trace amino acid and nitrogen metabolism: [U-¹⁵N]-glutamine or other ¹⁵N-labeled amino acids are used.[1]
-
To trace fatty acid metabolism: ¹³C-labeled fatty acids (e.g., palmitate) or ²H₂O (heavy water) to measure de novo lipogenesis are common choices.[1]
-
To differentiate specific pathways: Positionally labeled tracers are powerful. For example, comparing the fates of [1-¹³C]-glucose versus [6-¹³C]-glucose can distinguish mitochondrial from non-mitochondrial pathways. Using [1,2-¹³C₂]-glucose can specifically quantify flux through the PPP.[8]
The diagram below illustrates how a universally labeled glucose tracer enters core metabolic pathways.
Caption: Fate of [U-¹³C]-Glucose in central carbon metabolism.
Biological Considerations
Q3: Can the disease model itself affect isotope incorporation?
A3: Absolutely. Many diseases, particularly cancer and metabolic disorders, fundamentally rewire cellular metabolism.[9][10]
-
Cancer: Tumors often exhibit high rates of glucose uptake but may divert it away from oxidative phosphorylation towards lactate (B86563) production (the Warburg effect), which would alter labeling patterns in TCA cycle intermediates.[1]
-
Diabetes: Insulin resistance in diabetic models can impair glucose uptake in peripheral tissues like muscle and adipose, leading to lower-than-expected incorporation.[2]
-
Physiological Impact: The act of administering a tracer, especially a large bolus of glucose, can itself alter the physiological metabolism you are trying to measure.[4] It is important to be aware of these potential confounding effects.
Q4: What is isotopic steady state and do I need to achieve it?
A4: Isotopic steady state is a condition where the fractional enrichment of a labeled metabolite remains constant over time.[10] This implies that the rate of the tracer entering the metabolic pool is balanced by the rate of its departure.
-
When it's needed: Achieving steady state is crucial for many metabolic flux analysis (MFA) models, as it simplifies the complex calculations required to determine reaction rates.[12] It is typically achieved with continuous infusion protocols.[2]
-
When it's not: If your goal is to assess the relative activity of a pathway or determine if a pathway is active at all, achieving perfect steady state is not always necessary.[13] Dynamic labeling studies using a bolus administration can provide valuable insights into the kinetics of metabolic pathways.[9]
Experimental Protocol Example
Protocol: Bolus Intraperitoneal (IP) Injection of [U-¹³C]-Glucose in Mice
This protocol provides a general framework for an in vivo bolus tracer experiment. Note: All animal procedures must be approved by your institution's Animal Care and Use Committee.
1. Animal Preparation:
- Use age and weight-matched mice (e.g., 8-10 week old C57BL/6J).
- Acclimatize animals to the facility and handling for at least one week.
- Fast animals for 3-6 hours prior to injection to reduce background levels of unlabeled glucose. Provide free access to water.
2. Tracer Preparation:
- Prepare a sterile solution of [U-¹³C]-glucose in saline (0.9% NaCl). A typical concentration is 200 mg/mL.
- Calculate the injection volume for each mouse to deliver a dose of 2 g/kg body weight. For a 25g mouse, this would be 50 mg of glucose, or 250 µL of a 200 mg/mL solution.
3. Tracer Administration:
- Weigh each mouse immediately before injection to calculate the precise volume.
- Administer the tracer via intraperitoneal (IP) injection. Ensure consistent injection technique.
- Record the exact time of injection for each animal.
4. Labeling Period:
- Return the mouse to its cage. The labeling duration depends on the target pathway. A 90-minute period is a good starting point for achieving robust labeling in many central carbon pathways.[3]
5. Sample Collection:
- At the designated time point, euthanize the mouse using an approved method (e.g., cervical dislocation following isoflurane (B1672236) anesthesia).
- Immediately collect blood (e.g., via cardiac puncture) into an EDTA-coated tube. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Snap-freeze the plasma in liquid nitrogen.
- Rapidly dissect the tissues of interest. Use pre-chilled dissection tools.
- Snap-freeze tissues immediately in liquid nitrogen to quench all metabolic activity. This step is critical and must be performed as quickly as possible.
6. Sample Storage:
- Store all plasma and tissue samples at -80°C until metabolite extraction.
7. Metabolite Extraction and Analysis:
- Homogenize frozen tissue in a suitable extraction solvent (e.g., 80:20 methanol:water) at a sub-zero temperature.
- Centrifuge the homogenate to pellet protein and cell debris.
- Collect the supernatant containing the metabolites.
- Analyze the metabolite extracts using an appropriate mass spectrometry platform (e.g., LC-MS or GC-MS) to measure isotopic enrichment. Remember to correct for the natural abundance of ¹³C.[4]
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]
- 6. bioone.org [bioone.org]
- 7. anthropology.uga.edu [anthropology.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 11. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for 8-Aminopurines from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction protocols for 8-aminopurines from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in tissue processing for 8-aminopurine analysis?
A1: The initial handling of the tissue is crucial to prevent degradation of 8-aminopurines. Snap-freezing the tissue in liquid nitrogen immediately after collection is the recommended first step.[1] This minimizes enzymatic activity that could alter the concentration of the target analytes. For extraction, the frozen tissue should be pulverized into a fine powder under liquid nitrogen to ensure efficient homogenization and subsequent extraction.
Q2: Which homogenization technique is most suitable for extracting 8-aminopurines from tissues?
A2: Bead-beating homogenization is a highly effective and reproducible method for disrupting tissue samples to extract small molecules like 8-aminopurines.[2] This technique uses small beads (ceramic, glass, or stainless steel) and rapid agitation to mechanically lyse cells. The choice of bead size and material depends on the tissue type, with harder, more fibrous tissues requiring more robust beads.
Q3: What is the most effective method for removing protein from tissue homogenates prior to 8-aminopurine analysis?
A3: Protein precipitation is a critical step to prevent interference with downstream analysis, such as LC-MS/MS.[3] Precipitation with a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), is a common and effective method.[3] Adding the cold solvent to the tissue homogenate causes proteins to denature and precipitate, after which they can be removed by centrifugation.
Q4: Is Solid-Phase Extraction (SPE) necessary for 8-aminopurine extraction from tissues?
A4: While not always mandatory, Solid-Phase Extraction (SPE) is highly recommended for cleaning up and concentrating 8-aminopurines from complex tissue extracts.[4] SPE can significantly reduce matrix effects and improve the sensitivity and reliability of subsequent analytical methods like LC-MS/MS. Polymeric reversed-phase or mixed-mode cation exchange SPE cartridges are often suitable for retaining polar, nitrogen-containing compounds like 8-aminopurines.[5]
Q5: How can I quantify the concentration of 8-aminopurines in my tissue extract?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of 8-aminopurines in biological samples.[6][7][8] This technique separates the compounds in the extract using liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of 8-aminopurines from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 8-Aminopurines | Incomplete Tissue Homogenization: The extraction solvent did not have sufficient access to the entire tissue sample. | - Ensure the tissue is completely pulverized to a fine powder before adding the extraction solvent.[2] - Optimize the bead beating parameters (bead size, material, and homogenization time) for your specific tissue type. - Consider using a more aggressive homogenization technique if necessary, but be mindful of potential analyte degradation from heat. |
| Inefficient Protein Precipitation: Residual proteins may interfere with the extraction or bind to the analytes. | - Ensure the protein precipitation solvent is sufficiently cold (e.g., -20°C). - Increase the ratio of precipitation solvent to tissue homogenate (e.g., from 3:1 to 4:1). - Allow for a longer incubation time at low temperature after adding the precipitation solvent. | |
| Suboptimal SPE Protocol: The 8-aminopurines are not being effectively retained on or eluted from the SPE cartridge. | - Ensure the SPE cartridge is properly conditioned with methanol followed by an equilibration with an aqueous solution before loading the sample.[9] - Optimize the pH of the sample and wash solutions to ensure the 8-aminopurines are in a charged state for ion-exchange SPE or a neutral state for reversed-phase SPE. - Test different elution solvents of varying strengths to ensure complete elution of the analytes.[10] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in the time between tissue collection and freezing, or variations in the homogenization process. | - Standardize the tissue collection and snap-freezing procedure to minimize variability. - Ensure consistent and thorough homogenization for all samples. - Use an internal standard to normalize for variations in extraction efficiency. |
| Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the tissue matrix are suppressing or enhancing the ionization of the 8-aminopurines. | - Improve the sample cleanup by incorporating an SPE step or optimizing the existing SPE protocol. - Adjust the chromatographic conditions to better separate the 8-aminopurines from interfering matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. | |
| Contamination in Blank Samples | Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for extraction. | - Use high-purity, LC-MS grade solvents and reagents. - Run a blank extraction (without tissue) to identify the source of contamination.[11] |
| Cross-Contamination Between Samples: Carryover from previous samples during homogenization or SPE. | - Thoroughly clean the homogenizer between samples. - Use disposable SPE cartridges and labware whenever possible. |
Quantitative Data Summary
The following table summarizes expected recovery rates for 8-aminopurines from tissue matrices using a refined extraction protocol involving protein precipitation and solid-phase extraction. These values are illustrative and may vary depending on the specific tissue type and experimental conditions.
| 8-Aminopurine Analyte | Tissue Type | Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 8-Aminoguanine (B17156) | Rat Kidney | Acetonitrile Precipitation & Mixed-Mode SPE | 85.2 | 6.8 |
| 8-Aminoinosine | Mouse Liver | Methanol Precipitation & Reversed-Phase SPE | 82.5 | 7.5 |
| 8-Aminohypoxanthine | Rat Brain | Acetonitrile Precipitation & HILIC SPE | 88.1 | 5.9 |
Experimental Protocols
Protocol 1: Extraction of 8-Aminopurines from Animal Tissue
This protocol provides a general procedure for the extraction of 8-aminopurines from soft tissues like liver and kidney.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Bead beater and appropriate bead tubes
-
Extraction Solvent: Acetonitrile with 0.1% formic acid, pre-chilled to -20°C
-
Internal Standard Solution (e.g., stable isotope-labeled 8-aminopurine)
-
Refrigerated centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water with 0.1% formic acid
-
Wash Solvent: 5% Methanol in water with 0.1% formic acid
-
Elution Solvent: 5% Ammonium hydroxide (B78521) in methanol
-
Nitrogen evaporator
-
Reconstitution Solvent: Mobile phase for LC-MS/MS analysis
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a bead beater tube containing ceramic beads.
-
Add 500 µL of pre-chilled extraction solvent and the internal standard solution.
-
Homogenize the tissue using the bead beater for 2-5 minutes at a high setting.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of equilibration solvent.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of wash solvent.
-
Elute the 8-aminopurines with 1 mL of elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Visualizations
Experimental Workflow for 8-Aminopurine Extraction
Caption: A generalized workflow for the extraction of 8-aminopurines from tissue samples.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of 8-aminopurines during extraction.
Simplified Purinergic Signaling Pathway Involving 8-Aminopurines
Caption: The inhibitory effect of 8-aminoguanine on PNP, leading to increased inosine levels and A2B receptor activation.
References
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Sensitive and Accurate LC-MS/MS Method for the Quantification of Creatinine in Rat Urine [journal-dtt.org]
- 9. Purinergic signaling in peripheral nervous system glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. promochrom.com [promochrom.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Labeled Nucleoside Detection
Welcome to the technical support center for optimizing mass spectrometer parameters for the detection of labeled nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in optimizing for labeled nucleoside detection?
A1: The most critical first step is a robust and reproducible sample preparation. Incomplete enzymatic digestion, inefficient extraction, or the presence of interfering substances can significantly impact the quality of your results. It is crucial to ensure the complete hydrolysis of nucleic acids to nucleosides and to effectively remove proteins and salts that can cause ion suppression.[1][2] The use of stable isotope-labeled internal standards (SILIS) from the very beginning of your sample preparation is highly recommended to control for variability during the entire workflow.[1]
Q2: How do I choose the right chromatography column?
A2: The choice of column depends on the polarity of your labeled nucleosides.
-
Reversed-phase (e.g., C18) columns are widely used and are suitable for separating a broad range of nucleosides.[1][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns are a good alternative for very polar nucleosides that are not well-retained on C18 columns.[1]
-
Porous Graphitic Carbon (PGC) columns can also be used for the separation of nucleotides.
Q3: Should I use positive or negative ionization mode?
A3: Most nucleosides ionize well in positive electrospray ionization (ESI) mode , typically forming protonated molecules [M+H]+.[4] However, it is always best to test both positive and negative modes during method development to determine the optimal ionization for your specific labeled nucleosides of interest.
Q4: What are common pitfalls to avoid in labeled nucleoside quantification?
A4: Common pitfalls can be categorized into three main areas:
-
Chemical Instability: Some modified nucleosides can be unstable under certain pH or temperature conditions.
-
Enzymatic Hydrolysis Issues: Incomplete digestion by nucleases can lead to an underestimation of the nucleoside amount. Contaminants in the enzymes can also introduce artifacts.
-
Chromatographic and Mass Spectrometric Problems: Co-elution of isomers or other matrix components can lead to ion suppression or enhancement. In-source fragmentation can also complicate quantification.[1]
Troubleshooting Guides
Issue 1: Low or No Signal for Labeled Nucleoside
This guide will walk you through a systematic approach to troubleshooting low or no signal for your target analyte.
Issue 2: High Variability in Quantitative Results
High variability, often indicated by a high relative standard deviation (%RSD), can undermine the reliability of your quantitative data.
Experimental Protocols
Protocol 1: Labeled Nucleoside Extraction from Plasma
This protocol outlines a typical protein precipitation method for the extraction of labeled nucleosides from plasma samples.
Materials:
-
Plasma sample
-
Stable Isotope-Labeled Internal Standard (SILIS) solution
-
Acetonitrile (ACN), ice-cold
Procedure:
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the SILIS solution to the plasma.
-
To precipitate proteins, add 150 µL of ice-cold ACN.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.
Data Presentation: Optimized LC-MS/MS Parameters
The following tables provide a starting point for optimizing your LC-MS/MS parameters for labeled nucleoside detection. These are general recommendations, and further optimization for specific analytes and matrices is encouraged.
Table 1: General Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | Start with a low percentage of B, ramp up to separate analytes, followed by a high-organic wash and re-equilibration. A typical gradient might be: 0-2.5 min, 4.8% B; 2.5-20 min, 4.8-30% B; 20-28 min, 30-50% B; 28-30 min, 50-100% B; 30-34 min, 100% B; 34-34.1 min, 100-0% B.[1] |
Table 2: General Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
Table 3: Example MRM Transitions for Selected ¹³C, ¹⁵N-Labeled Nucleosides
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification. The precursor ion is the m/z of the labeled nucleoside, and the product ion is typically the m/z of the labeled nucleobase after fragmentation.
| Labeled Nucleoside | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [BH₂]⁺ |
| [¹³C₁₀, ¹⁵N₅]-Adenosine | 373.1 | 251.1 |
| [¹³C₁₀, ¹⁵N₅]-Guanosine | 389.1 | 267.1 |
| [¹³C₉, ¹⁵N₃]-Cytidine | 347.1 | 212.1 |
| [¹³C₉, ¹⁵N₂]-Uridine | 348.1 | 213.1 |
Note: The exact m/z values will depend on the specific isotopic labeling pattern.
Table 4: Quantitative Performance Data for Selected Nucleosides
This table presents a summary of Limit of Detection (LOD) and Limit of Quantification (LOQ) for a selection of nucleosides, demonstrating the sensitivity of LC-MS methods.
| Nucleoside | LOD (nmol/L) | LOQ (nmol/L) |
| Adenosine | 0.20 | 0.39 |
| Guanosine | 0.10 | 0.20 |
| Cytidine | 0.39 | 0.78 |
| Uridine | 0.78 | 1.56 |
| Inosine | 0.10 | 0.20 |
| 1-Methyladenosine | 0.05 | 0.10 |
| N6-Methyladenosine | 0.05 | 0.10 |
| 5-Methylcytidine | 0.10 | 0.20 |
Data adapted from a study quantifying 65 nucleosides and nucleotides. The performance for labeled analogs is expected to be similar.[1]
References
- 1. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for 8-Aminoguanosine Utilizing a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 8-Aminoguanosine, with a focus on the superior performance of a stable isotope-labeled internal standard (SIL-IS), 8-Aminoguanosine-¹³C₂,¹⁵N, over structural analog internal standards. This document outlines key validation parameters, presents detailed experimental protocols, and includes visualizations to clarify complex biological and experimental workflows.
Introduction to LC-MS/MS Assay Validation and the Critical Role of Internal Standards
In the realm of bioanalysis, the accuracy and reliability of quantitative data are paramount. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1] A crucial component of a robust LC-MS/MS method is the use of an internal standard (IS) to correct for variability during sample processing and analysis.[2]
The two primary types of internal standards are structural analogs and stable isotope-labeled internal standards. While structural analogs are compounds with similar chemical properties to the analyte, SIL-IS are considered the gold standard as they are chemically identical to the analyte, differing only in isotopic composition.[2] This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during extraction, chromatography, and ionization, leading to more accurate and precise quantification.[1] This guide will delve into the validation of an LC-MS/MS assay for 8-Aminoguanosine, highlighting the advantages of using 8-Aminoguanosine-¹³C₂,¹⁵N as the internal standard.
Comparative Performance: 8-Aminoguanosine-¹³C₂,¹⁵N vs. Structural Analog Internal Standard
The validation of a bioanalytical method is a regulatory requirement to ensure its suitability for its intended purpose. Key validation parameters are assessed to demonstrate the method's reliability. The following tables present a comparison of the expected performance of an LC-MS/MS assay for 8-Aminoguanosine using 8-Aminoguanosine-¹³C₂,¹⁵N versus a hypothetical structural analog internal standard. The data presented are representative of typical performance for nucleoside assays and serve to illustrate the expected advantages of a SIL-IS.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | 8-Aminoguanosine-¹³C₂,¹⁵N (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.990 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Clearly defined and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | Investigated and minimized |
| Recovery (% CV) | < 10% | < 20% | Consistent, precise, and reproducible |
Table 2: Detailed Accuracy and Precision Data (Illustrative)
| Analyte Concentration (ng/mL) | Internal Standard Type | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| 0.3 (Low QC) | 8-Aminoguanosine-¹³C₂,¹⁵N | 0.31 | +3.3 | 4.5 |
| Structural Analog | 0.34 | +13.3 | 12.8 | |
| 5.0 (Mid QC) | 8-Aminoguanosine-¹³C₂,¹⁵N | 4.95 | -1.0 | 3.1 |
| Structural Analog | 5.45 | +9.0 | 9.5 | |
| 80.0 (High QC) | 8-Aminoguanosine-¹³C₂,¹⁵N | 80.8 | +1.0 | 2.5 |
| Structural Analog | 74.4 | -7.0 | 8.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS assay for 8-Aminoguanosine.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 8-Aminoguanosine into a blank biological matrix (e.g., human plasma).
-
Internal Standard Addition: Add a fixed concentration of the internal standard (either 8-Aminoguanosine-¹³C₂,¹⁵N or a structural analog) to all samples, including calibration standards, QCs, and unknown study samples.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.
-
Centrifugation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-Aminoguanosine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development).
-
8-Aminoguanosine-¹³C₂,¹⁵N: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined, with a mass shift corresponding to the isotopic labels).
-
Structural Analog IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined).
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental and biological processes.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of 8-Aminoguanosine.
8-Aminoguanosine is metabolized in the body to 8-aminoguanine, which is involved in the purine (B94841) metabolism pathway.[3][4] Understanding this pathway is crucial for interpreting bioanalytical results.
Caption: Simplified metabolic pathway of 8-Aminoguanosine.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Aminoguanosine-¹³C₂,¹⁵N and Other Internal Standards for Quantitative Analysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of 8-Aminoguanosine-¹³C₂,¹⁵N with other common internal standards used in analytical methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium).[1][2] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.[1][2]
8-Aminoguanosine-¹³C₂,¹⁵N is a prime example of a SIL-IS, specifically designed for the accurate quantification of 8-aminoguanosine (B66056). The incorporation of two ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.
Performance Comparison: 8-Aminoguanosine-¹³C₂,¹⁵N vs. Alternative Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process. While SIL-IS are preferred, other compounds like structural analogs are also used.
Table 1: Comparison of Internal Standard Types for 8-Aminoguanosine Analysis
| Feature | 8-Aminoguanosine-¹³C₂,¹⁵N (SIL-IS) | Structural Analogs (e.g., Guanine, other modified nucleosides) | Deuterated Analogs (e.g., 8-Aminoguanosine-d₃) |
| Chemical & Physical Properties | Nearly identical to 8-aminoguanosine | Similar, but can have different polarity, pKa, and stability | Minor differences in polarity and retention time possible |
| Chromatographic Co-elution | Excellent | May not perfectly co-elute | Can exhibit slight retention time shifts |
| Matrix Effect Compensation | Excellent | Less effective due to potential differences in ionization efficiency | Generally good, but can be affected by chromatographic separation |
| Accuracy & Precision | High | Variable, depends on the similarity to the analyte | Generally high, but potential for isotopic exchange |
| Potential for Cross-talk | Minimal with sufficient mass difference | High if fragments are similar to the analyte | Possible if deuterium (B1214612) loss occurs |
| Availability & Cost | Generally higher cost | Often more readily available and less expensive | Can be less expensive than ¹³C/¹⁵N labeled standards |
Experimental Data and Protocols
A key application of 8-Aminoguanosine-¹³C₂,¹⁵N is in the UPLC-MS/MS analysis of 8-aminoguanosine and its metabolites in biological matrices.
Experimental Protocol: Quantification of 8-Aminoguanosine in Urine
This protocol is a representative example of how 8-Aminoguanosine-¹³C₂,¹⁵N is utilized.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex to ensure homogeneity.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any precipitate.
-
Transfer a 50 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
Add 5 µL of a 100 ng/mL solution of 8-Aminoguanosine-¹³C₂,¹⁵N in methanol (B129727) (internal standard).
-
Add 145 µL of 50:50 acetonitrile:water to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
8-Aminoguanosine: Precursor ion > Product ion (specific m/z values to be optimized)
-
8-Aminoguanosine-¹³C₂,¹⁵N: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Table 2: Hypothetical Performance Data Comparison
| Parameter | 8-Aminoguanosine-¹³C₂,¹⁵N | Structural Analog (Guanosine) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.9% to +10.2% |
| Precision (%RSD) | < 5% | < 15% |
| Matrix Effect (% Suppression/Enhancement) | -4% to +6% | -25% to +35% |
This table presents expected performance based on the known properties of each type of internal standard and is for illustrative purposes.
Visualizing the Workflow and Rationale
Experimental Workflow for Sample Analysis
References
A Comparative Guide to 8-Aminoguanosine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of 8-aminoguanosine (B66056): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. This document offers a detailed overview of each method's performance, experimental protocols, and underlying principles to aid in making an informed decision.
Introduction to 8-Aminoguanosine
8-Aminoguanosine is a purine (B94841) nucleoside analogue with significant therapeutic potential. It acts as a prodrug, being converted in vivo to its active metabolite, 8-aminoguanine.[1][2] This active form exhibits diuretic, natriuretic, and antihypertensive properties primarily through the inhibition of purine nucleoside phosphorylase (PNPase).[1][2][3] The resulting modulation of purine metabolism has implications for cardiovascular and renal diseases.[3] Accurate and reliable quantification of 8-aminoguanosine in biological matrices is therefore essential for preclinical and clinical development.
Performance Comparison of Quantification Methods
The choice between HPLC-UV and LC-MS/MS for 8-aminoguanosine quantification depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. The following table summarizes the key performance characteristics of each method.
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | Very High |
| Sensitivity (Lower Limit of Quantification) | ~0.1 - 1 µg/mL | ~0.1 - 1 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Sample Volume | Higher | Lower |
| Throughput | Lower | Higher |
| Cost (Instrument) | Lower | Higher |
| Expertise Required | Moderate | High |
Note: Some values are inferred from methods for similar purine analytes due to the limited availability of direct comparative studies for 8-aminoguanosine.
Signaling Pathway of 8-Aminoguanosine's Active Metabolite
8-aminoguanosine is readily converted to 8-aminoguanine, which then inhibits purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of inosine, which in turn stimulates adenosine (B11128) A2B receptors, leading to downstream physiological effects such as diuresis and natriuresis.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of 8-aminoguanosine using LC-MS/MS and HPLC-UV.
LC-MS/MS Quantification of 8-Aminoguanosine in Biological Fluids
This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of 8-aminoguanosine in complex matrices like plasma and urine.
1. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add an internal standard (e.g., ¹³C₂,¹⁵N-8-aminoguanosine).[1]
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 8-aminoguanosine: 299 → 167 m/z.[1]
-
MRM Transition for Internal Standard: 302 → 170 m/z (for ¹³C₂,¹⁵N-8-aminoguanosine).[1]
HPLC-UV Quantification of 8-Aminoguanine (Metabolite of 8-Aminoguanosine)
This method is more accessible and cost-effective, suitable for applications where high sensitivity is not a primary concern, such as in vitro enzyme kinetic studies.
1. Sample Preparation (for in vitro samples):
-
Terminate enzymatic reactions by heat inactivation (e.g., 90°C for 1.5 minutes).[1]
-
Centrifuge the sample at 14,000 rpm for 25 minutes at 4°C to pellet any precipitates.[1]
-
Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a potassium phosphate (B84403) buffer (e.g., 20 mM, pH 7.25).[5] Alternatively, a mixture of a buffer (e.g., 0.4% phosphoric acid, pH 4.0) and methanol (B129727) (e.g., 90:10 v/v) can be used.[4]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm or 257 nm, which are common wavelengths for purine detection.[4][6]
Experimental Workflow
The general workflow for the quantification of 8-aminoguanosine involves several key steps from sample collection to data analysis.
Conclusion
Both LC-MS/MS and HPLC-UV are viable methods for the analysis of 8-aminoguanosine and its active metabolite, 8-aminoguanine. LC-MS/MS is the superior method for pharmacokinetic and clinical studies requiring high sensitivity and selectivity for quantification in complex biological matrices. HPLC-UV, being more accessible and less expensive, is a suitable alternative for in vitro assays and studies where analyte concentrations are expected to be higher. The choice of method should be guided by the specific research question, the nature of the samples, and the available resources. Proper method validation is paramount to ensure the accuracy and reliability of the obtained data.
References
- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitepress.org [scitepress.org]
- 5. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD [mdpi.com]
The Gold Standard for Purine Analysis: A Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of purines, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of isotope dilution methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), against other techniques. Supported by experimental data, this document underscores the superior accuracy and precision of isotope dilution mass spectrometry for purine (B94841) analysis.
Purines, fundamental components of nucleic acids and key players in cellular signaling and energy metabolism, are critical analytes in numerous fields of research, from disease biomarker discovery to therapeutic drug monitoring. The accurate and precise measurement of purines such as adenine, guanine, xanthine, hypoxanthine, and their metabolites like uric acid is crucial for understanding physiological and pathological processes. Isotope dilution mass spectrometry (IDMS) has emerged as the definitive method for this purpose, offering unparalleled specificity and reliability.
The Principle of Isotope Dilution
Isotope dilution works by adding a known amount of a stable, isotopically labeled version of the analyte of interest (the internal standard) to a sample. This "spiked" sample is then processed, and the ratio of the naturally occurring analyte to the isotopically labeled internal standard is measured by a mass spectrometer. Because the internal standard behaves almost identically to the analyte throughout the extraction, separation, and ionization processes, any sample loss or variation in instrument response is corrected for, leading to highly accurate and precise quantification.
Comparison of Analytical Techniques
While various methods exist for purine analysis, including traditional high-performance liquid chromatography (HPLC) with UV detection and enzyme-linked immunosorbent assays (ELISA), they often suffer from limitations in specificity and are susceptible to matrix effects. Isotope dilution mass spectrometry, in contrast, provides a higher degree of confidence in the results.
For instance, a study comparing a highly sensitive and selective isotope-dilution LC/MS/MS method for the quantification of urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker of oxidative stress, with an ELISA method, found a significant correlation between the two measurements. However, only the LC/MS/MS measurements showed a significant difference in 8-OHdG levels between exposed and control subjects, a distinction the ELISA method failed to make[1][2]. This highlights the superior specificity and sensitivity of the isotope dilution approach, which is crucial for comprehensive oxidative stress studies in human subjects[1][2].
Quantitative Performance Data
The following tables summarize the accuracy and precision data for various isotope dilution methods for purine analysis, compiled from multiple studies.
Table 1: Accuracy and Precision of Isotope Dilution LC-MS/MS for Purine Analysis
| Analyte(s) | Matrix | Accuracy (Recovery %) | Precision (CV %) | Reference |
| N⁷-methylguanine, O⁶-methylguanine, N³-methyladenine | DNA hydrolysates | 96 - 109% | Intra-day: 2.7 - 13.6%, Inter-day: 3.6 - 9.6% | |
| 10 Methylated Purine Nucleosides | Cultured Cells | > 90% | - | [3] |
| 41 Purine and Pyrimidine (B1678525) Metabolites | Human Urine | 61 - 121% | Intra-day: 1.4 - 6.3%, Inter-day: 1.3 - 15.2% | |
| Guanine and degradation products | Bovine Blood Plasma | 91 - 107% | Repeatability: ≤ 25%, Intermediate Precision: ≤ 25% | [4] |
| Uric Acid | Human Serum | Results within 0.10% of certified values | Within-set: 0.08 - 0.18%, Between-set: 0.02 - 0.07% | [5] |
Table 2: Accuracy and Precision of Isotope Dilution GC-MS for Purine Analysis
| Analyte(s) | Matrix | Accuracy (Bias) | Precision (CV %) | Reference |
| Uric Acid | Human Serum | No significant bias detected | 0.34 - 0.42% | [6] |
| Uric Acid | Lyophilised Serum Pools | - | 0.6 - 1.1% | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide.
Protocol 1: Isotope Dilution LC-MS/MS for Methylated Purines in DNA
This method allows for the simultaneous measurement of N⁷-methylguanine (N⁷-MeG), O⁶-methylguanine (O⁶-MeG), and N³-methyladenine (N³-MeA) in DNA hydrolysates[8].
-
Sample Preparation:
-
DNA is hydrolyzed to release the purine bases.
-
Isotope-labeled internal standards ([¹⁵N₅]-N⁷-MeG, d₃-O⁶-MeG, and d₃-N³-MeA) are added to the DNA hydrolysate.
-
-
Chromatography:
-
Online solid-phase extraction is used for sample cleanup and enrichment.
-
Separation is achieved using a liquid chromatography system.
-
-
Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer.
-
The analysis is completed within 12 minutes without the need for prior sample purification.
-
Protocol 2: Isotope Dilution GC-MS for Uric Acid in Serum
This is a candidate definitive method for the determination of uric acid in serum[6].
-
Sample Preparation:
-
A known weight of [1,3-¹⁵N₂]uric acid is added to a known weight of serum and allowed to equilibrate.
-
The serum is passed through an anion-exchange resin to isolate the uric acid.
-
The isolated uric acid is converted to a volatile tetrakis-(tert-butyldimethylsilyl) derivative.
-
-
Chromatography:
-
The derivatized uric acid is injected into a gas chromatograph for separation.
-
-
Mass Spectrometry:
-
The separated derivative is analyzed by a low-resolution, magnetic sector mass spectrometer.
-
Isotope ratio measurements are made from the abundances of specific ions.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for isotope dilution mass spectrometry analysis of purines.
Conclusion
Isotope dilution mass spectrometry stands as the benchmark for the accurate and precise quantification of purines in complex biological matrices. Its ability to correct for analytical variability through the use of stable isotopically labeled internal standards ensures data of the highest quality. For researchers, scientists, and drug development professionals, the adoption of IDMS methodologies is a critical step towards obtaining reliable and reproducible results in the study of purine metabolism and its role in health and disease. The presented data and protocols serve as a valuable resource for the implementation and validation of these powerful analytical techniques.
References
- 1. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of uric acid in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 8-aminoguanosine metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of 8-aminoguanosine (B66056), a purine (B94841) nucleoside with significant therapeutic potential. The primary focus of this document is to delineate the metabolic pathways, enzymatic conversions, and analytical methodologies used to study this compound in various species, highlighting key differences and similarities where data is available.
Executive Summary
8-Aminoguanosine is a prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine (B17156).[1][2] This conversion is a critical step in its mechanism of action, which primarily involves the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[3][4] By inhibiting PNPase, 8-aminoguanine alters the natural balance of purine metabolites, leading to a "rebalancing" of the purine metabolome. This results in an increase in the levels of PNPase substrates, such as inosine (B1671953) and guanosine, and a decrease in its products, including hypoxanthine (B114508) and guanine.[2][4] This modulation of purine levels is responsible for the diverse pharmacological effects of 8-aminoguanosine, including its diuretic, natriuretic, and immunomodulatory properties.[5][6]
Current research on 8-aminoguanosine metabolism is predominantly focused on rodent models, particularly rats, with some data available for mice and humans.[7][8] There is a notable lack of published data on the metabolism of 8-aminoguanosine in other species such as canines, felines, and non-human primates. This guide synthesizes the available information, presenting it in a comparative format to aid researchers in understanding the cross-species similarities and differences in the metabolic fate of this compound.
Metabolic Pathways of 8-Aminoguanosine
The metabolism of 8-aminoguanosine is intrinsically linked to the purine salvage pathway. The key steps involved are the conversion of 8-aminoguanosine to 8-aminoguanine and the subsequent inhibition of PNPase. In rats, it has also been shown that 8-aminoguanine can be endogenously produced from 8-nitroguanosine (B126670) via two distinct pathways.[9]
Below is a diagram illustrating the central metabolic pathway of 8-aminoguanosine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Properties of purine nucleoside phosphorylase (PNP) of mammalian and bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of disease on the urinary purine metabolite concentrations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urine metabolomic changes in cats with renal disease or calcium oxalate uroliths | PLOS One [journals.plos.org]
- 8. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine Nucleoside Phosphorylase (PNP) enzyme activity - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 8-Aminoguanosine on PNPase In Vitro: A Comparative Guide
Introduction
Purine (B94841) Nucleoside Phosphorylase (PNPase) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. This function places PNPase at a critical juncture in purine metabolism. 8-aminoguanosine (B66056), a guanosine (B1672433) analog, has been identified as a potent inhibitor of PNPase, demonstrating efficacy both in vitro and in cellular models[1][2]. This guide provides a comprehensive comparison of 8-aminoguanosine's inhibitory action on PNPase, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Mechanism of Action of 8-Aminoguanosine
8-aminoguanosine exerts its effects primarily through its metabolite, 8-aminoguanine[3][4][5][6]. 8-aminoguanine (B17156) acts as a direct inhibitor of PNPase. By blocking the active site of the enzyme, it prevents the conversion of substrates like inosine (B1671953) and guanosine into hypoxanthine (B114508) and guanine, respectively[4]. This inhibition leads to an accumulation of the substrates and a reduction in the products, effectively "rebalancing" the purine metabolome[4]. The elevated levels of inosine can then, for example, activate adenosine (B11128) A2B receptors, leading to various downstream physiological effects[3][4][7].
Comparative Inhibitory Effects of 8-Aminopurines on PNPase
The inhibitory potency of 8-aminoguanosine is often considered in the context of its active metabolite, 8-aminoguanine, and other related 8-aminopurines. The following table summarizes the comparative inhibitory activities against recombinant PNPase.
| Compound | Role/Potency | Ki (Inhibition Constant) | Reference(s) |
| 8-Aminoguanine | Potent Inhibitor | 2.8 µmol/L | [3][8] |
| 8-Aminohypoxanthine | Inhibitor | Less potent than 8-aminoguanine | [5][6] |
| 8-Aminoinosine | Substrate & Inhibitor | Less potent than 8-aminoguanine | [5][6] |
Note: 8-aminoinosine is a competitive substrate that is metabolized to the competitive PNPase inhibitor, 8-aminohypoxanthine[5][6].
Experimental Protocol: In Vitro PNPase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of compounds like 8-aminoguanosine on PNPase activity in vitro.
1. Materials and Reagents:
-
Recombinant Human PNPase
-
8-aminoguanosine (and other test inhibitors)
-
Inosine (Substrate)
-
Phosphate (B84403) Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Reaction termination solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system for product quantification
-
96-well microplates
-
Incubator
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of 8-aminoguanosine and other inhibitors in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the substrate, inosine, in the phosphate buffer.
-
Dilute the recombinant PNPase to the desired working concentration in the phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A specific concentration of the inhibitor (8-aminoguanosine) or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate the reaction by adding the substrate, inosine, to each well.
-
Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a termination solution, such as perchloric acid.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Quantification of Product Formation:
-
Analyze the samples by HPLC to separate and quantify the amount of hypoxanthine (the product) formed.
-
The percentage of inhibition is calculated by comparing the rate of product formation in the presence of the inhibitor to the rate in the control (vehicle-only) wells.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Conclusion
In vitro studies consistently demonstrate that 8-aminoguanosine, primarily through its active metabolite 8-aminoguanine, is an effective inhibitor of PNPase. This inhibitory action disrupts the purine salvage pathway, leading to an accumulation of PNPase substrates and a decrease in its products. The comparative data indicates that while other 8-aminopurines also exhibit inhibitory effects, 8-aminoguanine is a particularly potent inhibitor. The provided experimental protocol offers a foundational method for researchers to validate and quantify the inhibitory effects of 8-aminoguanosine and other potential PNPase inhibitors in a controlled in vitro setting. This information is valuable for the development of novel therapeutics targeting purine metabolism.
References
- 1. scilit.com [scilit.com]
- 2. Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Purine nucleoside phosphorylase inhibition is an effective approach for the treatment of chemical hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 13C vs. 15N Labeling for Metabolic Flux Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal isotopic tracer for elucidating metabolic pathways.
In the intricate world of cellular metabolism, understanding the flow of nutrients and the activity of metabolic pathways is paramount for advancing biological research and drug development. Metabolic Flux Analysis (MFA) has emerged as a powerful technique to quantify the rates of metabolic reactions. At the heart of MFA lies the use of isotopic tracers, with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) being the most prominent stable isotopes. This guide provides an objective comparison of ¹³C and ¹⁵N labeling for MFA, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies.
At a Glance: Key Differences Between ¹³C and ¹⁵N Labeling
| Feature | ¹³C Labeling | ¹⁵N Labeling |
| Primary Application | Quantification of central carbon metabolism (e.g., glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway).[1][][3] | Quantification of nitrogen metabolism (e.g., amino acid biosynthesis, nucleotide metabolism, nitrogen assimilation).[4][5] |
| Tracer Introduction | Typically as ¹³C-labeled glucose or glutamine.[6][7] | Typically as ¹⁵N-labeled ammonium (B1175870) chloride, amino acids, or other nitrogen sources.[5] |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][8] | GC-MS, LC-MS, NMR Spectroscopy.[4][8] |
| Flux Calculation Approach | Often performed at isotopic steady state (stationary MFA).[6] | Frequently requires isotopically non-stationary MFA (INST-MFA) due to faster nitrogen exchange rates.[4][5][9] |
| Information Richness | High, due to the central role of carbon in the backbone of most metabolites.[] | Provides unique insights into nitrogen flow, which is less directly captured by ¹³C tracers.[4][5] |
| Complexity of Analysis | Well-established workflows and software are available.[1][10] | Can be more complex due to the need for dynamic measurements and modeling in INST-MFA.[4][5][9] |
| Dual Labeling Potential | Can be combined with ¹⁵N for simultaneous carbon and nitrogen flux analysis (¹³C-¹⁵N MFA).[4][9] | Can be combined with ¹³C for a comprehensive view of cellular metabolism.[4][9] |
Delving Deeper: A Comparative Analysis
¹³C Labeling: The Gold Standard for Carbon Metabolism
¹³C-based Metabolic Flux Analysis is a well-established and widely used technique to unravel the intricacies of central carbon metabolism. By providing cells with a substrate labeled with ¹³C, such as [U-¹³C]-glucose, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. The resulting mass isotopomer distributions, measured by mass spectrometry or NMR, provide a wealth of information that can be used to calculate the rates of metabolic reactions.
Advantages of ¹³C Labeling:
-
High Resolution of Central Carbon Fluxes: ¹³C labeling provides detailed insights into the fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7]
-
Established Methodologies: Decades of research have led to robust and well-documented protocols and computational tools for ¹³C-MFA.[1][6][10]
-
Steady-State Analysis: In many experimental setups, cells can reach an isotopic steady state, simplifying the mathematical modeling required for flux calculations.[6]
Limitations of ¹³C Labeling:
-
Indirect View of Nitrogen Metabolism: While carbon skeletons are central, ¹³C labeling offers limited direct information about the flow of nitrogen within the cell.
-
Potential for Isotopic Scrambling: In some reactions, the carbon backbone of molecules can be rearranged, which can complicate the interpretation of labeling patterns.
¹⁵N Labeling: Unlocking the Secrets of Nitrogen Flow
Nitrogen is a fundamental building block for essential biomolecules such as amino acids, nucleotides, and proteins. ¹⁵N labeling enables the direct investigation of nitrogen assimilation, biosynthesis, and degradation pathways. This is particularly crucial for understanding how cells acquire and utilize nitrogen, a key process in both normal physiology and disease states like cancer.
Advantages of ¹⁵N Labeling:
-
Direct Quantification of Nitrogen Fluxes: Provides unparalleled insight into the rates of reactions involving nitrogen-containing compounds.[4][5]
-
Complementary to ¹³C Labeling: When used in conjunction with ¹³C tracers, it allows for a more complete picture of cellular metabolism.[4][9]
Limitations of ¹⁵N Labeling:
-
Requirement for Non-Stationary Analysis: Nitrogen exchange reactions are often much faster than the overall growth rate, meaning that an isotopic steady state is not always reached for intracellular metabolites. This necessitates the use of isotopically non-stationary MFA (INST-MFA), which involves time-course sampling and more complex data analysis.[4][5][9]
-
Fewer Labeled Atoms per Molecule: Compared to the carbon backbone, there are typically fewer nitrogen atoms in metabolites, which can sometimes result in less information-rich labeling patterns.[11]
Experimental Protocols: A Step-by-Step Guide
¹³C Metabolic Flux Analysis Protocol
This protocol outlines a general workflow for a ¹³C-MFA experiment using adherent mammalian cells and [U-¹³C]-glucose.
1. Cell Culture and Labeling:
- Seed cells in multi-well plates and allow them to reach the desired confluency.
- Replace the standard culture medium with a medium containing the ¹³C-labeled substrate (e.g., glucose with all six carbons labeled as ¹³C).
- Incubate the cells for a duration sufficient to approach isotopic steady state. This time should be determined empirically but is often equivalent to several cell doubling times.
2. Quenching and Metabolite Extraction:
- Rapidly aspirate the labeling medium.
- Immediately wash the cells with ice-cold saline to halt metabolic activity.
- Add a cold extraction solvent (e.g., 80% methanol) and incubate at -80°C to precipitate macromolecules and extract small molecule metabolites.
3. Sample Preparation for Analysis:
- Scrape the cells and collect the extract.
- Centrifuge the extract to pellet cell debris and protein.
- Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.
- For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
4. Data Acquisition and Analysis:
- Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).
- Correct the raw data for the natural abundance of ¹³C.
- Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes that best fit the measured labeling patterns.[6]
¹⁵N Metabolic Flux Analysis (INST-MFA) Protocol
This protocol describes a general workflow for an INST-¹⁵N-MFA experiment.
1. Cell Culture and Isotopic Tracer Switch:
- Culture cells to a steady state in a standard medium.
- At time zero, rapidly switch the medium to one containing the ¹⁵N-labeled tracer (e.g., ¹⁵N-ammonium chloride or a ¹⁵N-labeled amino acid).
2. Time-Course Sampling:
- Collect samples at multiple time points after the tracer switch. The timing of these samples is critical and should capture the dynamic changes in labeling of key metabolites.
- At each time point, rapidly quench metabolism and extract metabolites as described in the ¹³C-MFA protocol.
3. Sample Preparation and Analysis:
- Prepare and analyze the samples using MS to measure the time-dependent changes in the mass isotopomer distributions of nitrogen-containing metabolites.
4. Data Analysis:
- The time-course labeling data, along with measured extracellular fluxes and biomass composition, are used in a computational model that describes the non-stationary labeling dynamics.
- This analysis yields the intracellular metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Central carbon metabolism showing the flow of ¹³C from glucose.
Caption: Nitrogen assimilation pathways traced with ¹⁵N.
Caption: Comparison of experimental workflows for ¹³C and ¹⁵N MFA.
Conclusion: Making the Right Choice
The selection between ¹³C and ¹⁵N labeling for metabolic flux analysis is not a matter of superiority but of strategic alignment with the research question at hand. ¹³C-MFA remains the cornerstone for dissecting central carbon metabolism, offering high-resolution flux maps with well-established methodologies. ¹⁵N-MFA, while often requiring more complex experimental and computational approaches, provides indispensable and direct insights into the intricate network of nitrogen metabolism.
For a truly comprehensive understanding of cellular physiology, the concurrent use of both ¹³C and ¹⁵N tracers in dual-labeling experiments represents the future of metabolic flux analysis.[4][9] This integrated approach allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a holistic view of the metabolic landscape. By carefully considering the strengths and limitations of each isotopic tracer, researchers can design powerful experiments to illuminate the metabolic underpinnings of health and disease.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 10. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 8-Aminoguanosine Metabolites with Labeled Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of drug metabolites are critical in pharmaceutical research and development. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 8-aminoguanosine (B66056) metabolites, with a focus on the superior accuracy and reliability achieved through the use of stable isotope-labeled internal standards. Experimental data and detailed protocols are presented to support the objective comparison of these methods.
Introduction to 8-Aminoguanosine Metabolism
8-Aminoguanosine, a compound with demonstrated therapeutic potential, undergoes metabolic transformation in vivo to exert its biological effects. It primarily functions as a prodrug, being rapidly converted to its active metabolite, 8-aminoguanine (B17156), by the enzyme purine (B94841) nucleoside phosphorylase (PNPase). The metabolic cascade can be initiated from 8-nitroguanosine, which, through two distinct pathways, leads to the formation of 8-aminoguanine. A further metabolic step involves the conversion of 8-aminoguanine to 8-aminoxanthine. Accurate measurement of these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of 8-aminoguanosine.
The Gold Standard: Isotope Dilution Mass Spectrometry
For the definitive identification and quantification of 8-aminoguanosine and its metabolites, the use of stable isotope-labeled internal standards coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. This technique, known as isotope dilution mass spectrometry, offers unparalleled specificity and accuracy.
Stable isotope-labeled standards, such as ¹³C₂,¹⁵N-8-aminoguanosine and ¹³C₂,¹⁵N-8-aminoguanine, are chemically identical to their corresponding unlabeled analytes but have a greater mass due to the incorporation of heavy isotopes. When added to a biological sample at a known concentration, these labeled standards co-elute with the target analytes during chromatography and experience the same ionization and fragmentation processes in the mass spectrometer. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, precise quantification can be achieved, effectively correcting for variations in sample preparation, matrix effects, and instrument response.
Comparison of Analytical Methods
The choice of analytical method significantly impacts the reliability of metabolite quantification. While older techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, they often lack the specificity and sensitivity of mass spectrometry-based methods, especially in complex biological matrices.
| Parameter | UPLC-MS/MS with Labeled Standards | UPLC-MS/MS with Structural Analog IS | HPLC-UV with External Calibration |
| Specificity | Very High | High | Moderate to Low |
| Accuracy (% Bias) | < 5% | 5-15% | 15-30% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Matrix Effect | Effectively compensated | Partially compensated | Not compensated |
| Lower Limit of Quantification (LLOQ) | Low (pg/mL range) | Low to Moderate | High (ng/mL to µg/mL range) |
This table presents typical performance data for the analysis of small molecules in biological matrices and serves as a comparative illustration.
Experimental Protocols
Synthesis of Labeled Standards (Conceptual Outline)
The synthesis of ¹³C and ¹⁵N-labeled 8-aminoguanosine can be adapted from established methods for labeling guanosine (B1672433). A common strategy involves the use of labeled precursors in a multi-step chemical synthesis. For instance, a pyrimidine (B1678525) ring can be constructed with ¹⁵N-labeled reagents, followed by the enzymatic or chemical addition of a labeled ribose moiety. The introduction of the amino group at the 8-position can be achieved through chemical modification of a guanosine precursor.
Sample Preparation for UPLC-MS/MS Analysis
A robust and reproducible sample preparation protocol is essential for accurate quantification. The following is a general procedure for the analysis of 8-aminoguanosine metabolites in urine or plasma:
-
Sample Thawing: Thaw frozen urine or plasma samples on ice.
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample to a clean microcentrifuge tube.
-
Addition of Internal Standards: Add a known amount of the stable isotope-labeled internal standard mixture (¹³C₂,¹⁵N-8-aminoguanosine and ¹³C₂,¹⁵N-8-aminoguanine) to each sample, calibrator, and quality control sample.
-
Protein Precipitation (for plasma samples): Add a protein precipitating agent, such as ice-cold acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio), to the plasma samples. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its labeled internal standard.
-
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 8-Aminoguanosine | 299.1 | 167.1 |
| ¹³C₂,¹⁵N-8-Aminoguanosine | 302.1 | 170.1 |
| 8-Aminoguanine | 167.1 | 150.1 |
| ¹³C₂,¹⁵N-8-Aminoguanine | 170.1 | 153.1 |
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for metabolite analysis.
Caption: Metabolic pathway of 8-aminoguanosine.
Conclusion
The use of stable isotope-labeled internal standards in conjunction with UPLC-MS/MS provides the most accurate and reliable method for the identification and quantification of 8-aminoguanosine and its metabolites. This approach effectively mitigates the challenges of matrix effects and experimental variability inherent in complex biological samples. For researchers in drug development, adopting this methodology is crucial for obtaining high-quality data to support pharmacokinetic and pharmacodynamic studies, ultimately leading to a more thorough understanding of the compound's behavior in vivo.
evaluating the performance of different mass spectrometers for isotope analysis
For researchers, scientists, and drug development professionals, the precise measurement of isotope ratios is fundamental to unlocking insights in fields ranging from geochemistry to metabolic tracing. The choice of mass spectrometer is a critical decision that dictates the precision, accuracy, and overall feasibility of these sensitive analyses. This guide provides an objective comparison of the leading mass spectrometry techniques for isotope analysis, supported by performance data and detailed experimental protocols, to empower informed instrument selection.
The primary instruments in the analytical arsenal (B13267) for isotope ratio determination are Isotope Ratio Mass Spectrometry (IRMS), Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), and Thermal Ionization Mass Spectrometry (TIMS). Each operates on distinct principles of ionization and mass separation, rendering them suitable for different elements, sample types, and research questions.
Performance at a Glance: A Comparative Analysis
The selection of a mass spectrometer hinges on a careful evaluation of its performance characteristics against the specific demands of the intended application. Key metrics include the precision and accuracy of the isotope ratio measurement, the required sample size, and the analytical throughput.
| Performance Metric | Isotope Ratio Mass Spectrometry (IRMS) | Multi-Collector ICP-MS (MC-ICP-MS) | Thermal Ionization Mass Spectrometry (TIMS) |
| Typical Precision | Excellent (< 0.1‰ for light elements)[1] | Good to Excellent (0.02% to <0.1%)[1][2] | Exceptional (often the highest achievable)[3][4] |
| Accuracy | High (dependent on proper standardization) | High (mass bias correction is crucial)[1] | Very High (considered a benchmark technique)[4] |
| Primary Analytes | Light stable isotopes (H, C, N, O, S)[1] | Wide range of elements, including those with high ionization potentials[3] | Elements with low ionization potentials (e.g., Sr, Pb, U)[5] |
| Sample Throughput | High (especially with automated peripherals)[6] | High (rapid analysis times)[3] | Low (requires extensive sample preparation)[3] |
| Typical Sample Size | Micrograms to milligrams | Nanograms to micrograms | Nanograms to micrograms |
| Ionization Efficiency | High for gases | Very high for a broad range of elements | Lower, element-dependent |
Deciphering the Analytical Workflow
The journey from raw sample to final isotope ratio is a meticulous process involving several critical stages. The general workflow is broadly similar across techniques but differs in the specifics of sample preparation and introduction to the mass spectrometer.
General workflow for isotope ratio analysis.
Experimental Protocols: A Methodological Overview
The reliability of isotope ratio data is intrinsically linked to the rigor of the experimental protocol. Below are generalized methodologies for the three primary mass spectrometry techniques.
Isotope Ratio Mass Spectrometry (IRMS) Protocol for C and N Analysis
This protocol is commonly used for bulk stable isotope analysis of organic materials.
-
Sample Preparation :
-
Homogenize the solid sample to a fine powder.
-
Accurately weigh 0.5-1.0 mg of the sample into a tin capsule.
-
Samples are loaded into an autosampler tray.
-
-
Elemental Analysis and Gas Conversion :
-
The sample is dropped into a high-temperature combustion furnace (typically >1000°C) within an elemental analyzer.
-
The sample is combusted in the presence of oxygen, converting carbon to CO₂ and nitrogen to N₂ gas.
-
The resulting gases pass through a reduction furnace to reduce nitrogen oxides to N₂ and remove excess O₂.
-
Water is removed by a chemical trap.
-
-
Gas Chromatography and Introduction to IRMS :
-
The CO₂ and N₂ gases are separated by a gas chromatographic column.
-
The separated gases are introduced into the IRMS ion source via a continuous flow interface.
-
-
Mass Spectrometry :
-
Gas molecules are ionized by electron impact.
-
Ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.
-
Different isotopologue beams (e.g., for CO₂, masses 44, 45, and 46) are simultaneously collected in multiple Faraday cups.
-
-
Data Analysis :
-
The ion beam intensities are used to calculate isotope ratios.
-
These ratios are compared against a reference gas of known isotopic composition that is introduced into the mass spectrometer during the analysis sequence.
-
Data is corrected for instrumental drift and blank contributions.
-
Multi-Collector ICP-MS (MC-ICP-MS) Protocol for Elemental Isotope Ratios
This method is highly versatile for a wide range of elements in solution.
-
Sample Preparation :
-
For solid samples, a complete acid digestion is performed to bring the sample into a liquid form.
-
The element of interest is often separated and purified from the sample matrix using ion-exchange chromatography to minimize isobaric interferences.[7]
-
The final sample is diluted in a weak acid (e.g., 2% nitric acid) to a suitable concentration.
-
-
Sample Introduction :
-
The liquid sample is introduced into the instrument via a nebulizer, which converts the liquid into a fine aerosol.
-
A spray chamber selects for the finest droplets to ensure stable and efficient ionization.
-
-
Ionization :
-
The aerosol is transported into the core of an argon plasma, which reaches temperatures of 6,000-8,000 K.[6]
-
The high temperature of the plasma efficiently ionizes the atoms of the target element.
-
-
Mass Spectrometry :
-
Ions are extracted from the plasma and focused into a beam.
-
The ion beam passes through a magnetic sector, where ions are separated by their mass-to-charge ratio.
-
The separated isotope beams are simultaneously measured by an array of Faraday collectors.
-
-
Data Analysis :
-
Instrumental mass bias is corrected for using a standard-sample bracketing technique or by the addition of an internal standard of a different element with a known isotope ratio.[7]
-
Isotope ratios are calculated and reported relative to a certified isotopic standard.
-
Thermal Ionization Mass Spectrometry (TIMS) Protocol
TIMS is a classic technique renowned for its high precision, particularly for geochronology.
-
Sample Preparation :
-
Similar to MC-ICP-MS, samples are typically digested and the element of interest is meticulously separated and purified using column chromatography to achieve a very pure elemental fraction.[8]
-
-
Filament Loading :
-
A small aliquot of the purified sample solution is loaded onto a thin metal filament (e.g., rhenium or tantalum).[9]
-
The solution is carefully evaporated to dryness by passing a small current through the filament.
-
-
Ionization :
-
The filament assembly is loaded into the TIMS ion source, which is then evacuated to a high vacuum.
-
The filament is heated by passing an electrical current through it, causing the sample to evaporate and ionize from the hot filament surface.[10]
-
-
Mass Spectrometry :
-
The thermally generated ions are accelerated and focused into a beam.
-
The ion beam is separated by mass in a magnetic field.
-
The ion currents of the different isotopes are measured using Faraday cups or ion counting detectors.
-
-
Data Analysis :
-
The measured isotope ratios are corrected for mass fractionation, which occurs during the heating and evaporation process. This is often done by internal normalization to a stable isotope ratio of the same element.[10]
-
Selecting the Right Tool for the Job
The choice between IRMS, MC-ICP-MS, and TIMS is dictated by the specific analytical challenge. A logical approach to instrument selection can be visualized as a decision-making process.
Decision tree for mass spectrometer selection.
References
- 1. Comparing ICP-MS and IRMS for Isotopic Studies [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. TIMS or MC-ICP-MS – which do I need? [isotopx.com]
- 4. Isotope ratios of trace elements in samples from human nutrition studies determined by TIMS and ICP-MS: precision and accuracy compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. en.earth-science.net [en.earth-science.net]
- 8. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 9. mdpi.com [mdpi.com]
- 10. nf-itwg.org [nf-itwg.org]
Safety Operating Guide
Proper Disposal of 8-Aminoguanosine-13C2,15N: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 8-Aminoguanosine-13C2,15N to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound.
8-Aminoguanosine and its isotopically labeled forms are classified as combustible solids. While the stable isotopes ¹³C and ¹⁵N are not radioactive and do not necessitate special handling from a radiological perspective, the chemical properties of the compound dictate the disposal procedure.[] Proper disposal is crucial to mitigate fire risk and prevent environmental contamination.
Pre-Disposal and Handling
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area.
Segregation and Labeling of Waste
Proper segregation and clear labeling of chemical waste are the foundational steps for safe disposal.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "Combustible Solid," "this compound" |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Separate, sealed container or bag within the hazardous waste container. | "Hazardous Waste," "Combustible Solid," "Lab Debris Contaminated with this compound" |
| Empty Stock Vials | Original container with the label defaced. | "Empty" - Dispose of according to institutional guidelines for empty chemical containers. |
Step-by-Step Disposal Protocol
-
Initial Containment: At the point of use, collect all solid waste of this compound and any contaminated disposable materials in a designated, compatible, and properly labeled hazardous waste container.
-
Waste Accumulation: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area away from ignition sources. Ensure the container is closed at all times except when adding waste.
-
Consult Safety Data Sheet (SDS): Although a specific SDS for the isotopically labeled compound may not be readily available, refer to the SDS for 8-Aminoguanosine for hazard information. The unlabeled compound is classified as a combustible solid.
-
Contact Environmental Health and Safety (EHS): Before the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. Accurately describe the contents of the waste container.
-
Final Disposal Method: The recommended final disposal method for combustible solids is typically incineration by a licensed hazardous waste disposal facility. Your EHS department will manage this final step. Do not dispose of this compound in standard laboratory trash or down the drain.
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
Logical Relationship of Disposal Principles
Caption: Key Factors Influencing Disposal Procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
